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  • Product: 2-(2-Fluoro-4-methoxyphenoxy)ethan-1-amine

Core Science & Biosynthesis

Foundational

The Strategic Utility of 2-(2-Fluoro-4-methoxyphenoxy)ethan-1-amine in Medicinal Chemistry: Synthesis, Physicochemical Profiling, and Pharmacophore Integration

Executive Summary In modern drug discovery, the identification and integration of "privileged scaffolds"—molecular frameworks capable of providing high-affinity binding across diverse receptor classes—is a cornerstone of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the identification and integration of "privileged scaffolds"—molecular frameworks capable of providing high-affinity binding across diverse receptor classes—is a cornerstone of rational drug design. 2-(2-Fluoro-4-methoxyphenoxy)ethan-1-amine (CAS: 1427383-92-3)[1] is a highly versatile building block that embeds the classic aryloxyethylamine pharmacophore.

This technical whitepaper provides an in-depth analysis of this compound, detailing its physicochemical properties, step-by-step synthetic methodologies, and its strategic application in medicinal chemistry. By integrating a fluorine atom and a methoxy group onto the phenoxy ring, this specific scaffold offers unique electronic tuning and steric properties, making it an ideal precursor for developing Multitarget-Directed Ligands (MTDLs), neuroprotective agents, and G-protein-coupled receptor (GPCR) modulators.

Physicochemical Profiling & Structural Analysis

The structural architecture of 2-(2-Fluoro-4-methoxyphenoxy)ethan-1-amine consists of a primary aliphatic amine linked via an ethyl chain to an ether oxygen, which is attached to a di-substituted benzene ring. The substituents—a fluorine atom at the ortho position and a methoxy group at the para position relative to the ether linkage—profoundly influence the molecule's behavior.

  • Electronic Effects: The highly electronegative ortho-fluorine exerts a strong inductive electron-withdrawing effect (-I), which decreases the basicity of the adjacent ether oxygen. Conversely, the para-methoxy group acts as a strong electron-donating group (+M) through resonance, increasing the electron density of the aromatic pi-system. This push-pull dynamic optimizes the ring for

    
     stacking interactions within receptor binding pockets.
    
  • Steric & Lipophilic Effects: Fluorine is a classic bioisostere for hydrogen that increases lipophilicity and metabolic stability without adding significant steric bulk. This enhances the scaffold's ability to penetrate lipid bilayers, a critical factor for central nervous system (CNS) targets[2].

Table 1: Quantitative Physicochemical Properties
PropertyValueStructural Implication
Chemical Name 2-(2-Fluoro-4-methoxyphenoxy)ethan-1-amineStandard IUPAC nomenclature.
CAS Registry Number 1427383-92-3Unique identifier for procurement[1].
Molecular Formula C

H

FNO

Defines stoichiometric requirements.
Molecular Weight 185.20 g/mol Low MW allows for extensive downstream elaboration.
H-Bond Donors 1 (-NH

)
Critical for anchoring to aspartate/glutamate residues.
H-Bond Acceptors 3 (-O-, -OCH

, -NH

)
Facilitates interaction with kinase hinge regions or GPCRs.
Rotatable Bonds 4Provides the flexibility needed for induced-fit binding.

Pharmacophore Utility & Receptor Integration

The aryloxyethylamine motif is a well-documented pharmacophore in medicinal chemistry. Its flexible nature allows it to adopt multiple conformations, making it a critical component in the design of several therapeutic classes:

  • Serotonin Receptor Modulators (5-HT1A / SERT): Aryloxyethylamines are frequently utilized as 5-HT1A receptor pharmacophores. When merged with other scaffolds, they act as potent antagonists or Multitarget-Directed Ligands (MTDLs) for treating complex psychiatric disorders[3]. The primary amine typically forms a critical salt bridge with a conserved aspartate residue (Asp3.32) in the GPCR transmembrane domain.

  • Voltage-Gated Sodium Channel (Nav1.7) Blockers: The combination of an aromatic moiety linked to a protonatable amine through an alkyl bridge is a recognized pharmacophoric element for sodium channel blockers (e.g., mexiletine analogs). This scaffold is utilized to synthesize bioisosteres for chronic pain management[4].

  • Neuroprotective Agents: Derivatives of aryloxyethylamines have demonstrated significant neuroprotective effects against glutamate-induced cell death in PC12 cells, highlighting their potential in developing anti-ischemic stroke therapeutics[2].

Pharmacophore Scaffold Aryloxyethylamine Scaffold (2-(2-Fluoro-4-methoxyphenoxy)ethan-1-amine) Sub1 Primary Amine (H-Bond Donor / Salt Bridge) Scaffold->Sub1 Sub2 Ether Linker (Flexibility & H-Bond Acceptor) Scaffold->Sub2 Sub3 Fluorinated Anisole (Lipophilic & Pi-Stacking) Scaffold->Sub3 Target1 5-HT1A / SERT Modulators Sub1->Target1 Aspartate anchor Target2 Neuroprotective Agents Sub1->Target2 Target3 Nav1.7 Sodium Channel Blockers Sub1->Target3 Sub2->Target2 Sub3->Target1 Hydrophobic pocket Sub3->Target3

Caption: Pharmacophore mapping of the aryloxyethylamine scaffold to diverse therapeutic targets.

Synthetic Methodologies: A Self-Validating System

To utilize 2-(2-Fluoro-4-methoxyphenoxy)ethan-1-amine in a drug discovery program, researchers must either procure it or synthesize it from commercially available precursors. The most robust and scalable method is the S


2 alkylation of 2-fluoro-4-methoxyphenol[5].
Causality Behind Experimental Choices
  • Base Selection (K

    
    CO
    
    
    
    vs. NaH):
    Potassium carbonate (K
    
    
    CO
    
    
    ) is chosen as a mild base. It is sufficiently basic to deprotonate the phenol (pKa ~9.5) to form the reactive phenoxide nucleophile, but mild enough to prevent the E2 elimination of the alkylating agent (which would yield an unwanted vinyl ether byproduct).
  • Protecting Group Strategy (Boc): The use of N-Boc-2-bromoethanamine is mandatory. If an unprotected 2-bromoethanamine were used, the primary amine would compete as a nucleophile, leading to uncontrolled self-condensation and polymerization.

  • Deprotection (TFA/DCM): Trifluoroacetic acid (TFA) in dichloromethane (DCM) cleanly cleaves the tert-butyl carbamate (Boc) group via an acid-catalyzed elimination, leaving the robust alkyl aryl ether linkage completely intact.

Synthesis SM1 2-Fluoro-4-methoxyphenol (Starting Material) Cond1 K2CO3, DMF, 80°C (SN2 Alkylation) SM1->Cond1 SM2 N-Boc-2-bromoethanamine (Alkylating Agent) SM2->Cond1 Int Boc-Protected Intermediate Cond1->Int Cond2 TFA, DCM, RT (Deprotection) Int->Cond2 Prod 2-(2-Fluoro-4-methoxyphenoxy) ethan-1-amine Cond2->Prod

Caption: Step-by-step synthetic workflow for 2-(2-Fluoro-4-methoxyphenoxy)ethan-1-amine.

Step-by-Step Experimental Protocol

Step 1: O-Alkylation (Synthesis of Intermediate)

  • Charge a flame-dried round-bottom flask with 2-fluoro-4-methoxyphenol (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Add anhydrous K

    
    CO
    
    
    
    (2.0 eq) and stir the suspension at room temperature for 15 minutes to ensure complete phenoxide formation.
  • Add N-Boc-2-bromoethanamine (1.2 eq) portion-wise.

  • Equip the flask with a reflux condenser and heat the reaction mixture to 80°C under a nitrogen atmosphere for 12 hours.

  • Workup: Cool to room temperature, quench with distilled water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield the Boc-protected intermediate.

Step 2: Boc Deprotection (Synthesis of Final Product)

  • Dissolve the Boc-protected intermediate in anhydrous Dichloromethane (DCM) (0.1 M concentration).

  • Cool the solution to 0°C in an ice bath.

  • Dropwise, add Trifluoroacetic Acid (TFA) (10.0 eq). Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Workup: Concentrate the mixture in vacuo to remove volatile TFA and DCM. The resulting residue is the TFA salt of 2-(2-Fluoro-4-methoxyphenoxy)ethan-1-amine.

  • Freebasing (Optional): Dissolve the salt in water, basify to pH 10 using 1M NaOH, and extract with DCM. Dry and concentrate to yield the free amine as a pale oil.

Analytical Validation System

A protocol is only as good as its validation. To ensure the integrity of the synthesized building block, perform the following self-validating checks:

  • LC-MS Analysis: The reaction is validated when the chromatogram shows a single peak with an

    
     mass-to-charge ratio (
    
    
    
    ) of 186.2 in positive electrospray ionization (ESI+) mode.
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    Validation is confirmed by the disappearance of the massive tert-butyl singlet (~1.4 ppm) from the intermediate, and the presence of two distinct triplets integrating to 2 protons each (~3.0 ppm for -CH
    
    
    -NH
    
    
    and ~4.0 ppm for -O-CH
    
    
    -), alongside the characteristic aromatic signals of the fluorinated anisole ring.

References

  • Title: 2-(2-fluoro-4-methoxyphenoxy)ethan-1-amine (CAS 1427383-92-3) Source: Sigma-Aldrich URL: [1]

  • Title: 2-Fluoro-4-methoxyphenol Source: Chem-Impex URL: [5]

  • Title: Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey Source: National Institutes of Health (NIH) / MDPI URL: [3]

  • Title: Inhibition of voltage-gated sodium channels by sumatriptan bioisosteres Source: Frontiers in Pharmacology URL: [4]

  • Title: Synthesis of Novel Aryloxyethylamine Derivatives and Evaluation of Their in Vitro and in Vivo Neuroprotective Activities Source: PubMed / Chemistry & Biodiversity URL: [2]

Sources

Exploratory

A Senior Application Scientist's Guide to Fluorinated Phenoxyethylamine Derivatives for Drug Discovery

Abstract The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with fluorinated compounds representing a significant portion of newly approved pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with fluorinated compounds representing a significant portion of newly approved pharmaceuticals.[1][2][3] The phenoxyethylamine scaffold is a privileged structure, appearing in numerous biologically active agents, particularly those targeting the central nervous system (CNS). This guide provides an in-depth technical overview of the synthesis, structure-activity relationships (SAR), and pharmacological applications of fluorinated phenoxyethylamine derivatives. We will explore the causal biochemical principles behind fluorine's utility, detail robust synthetic protocols, and present a logical framework for leveraging this chemical space in drug discovery programs.

The Strategic Imperative of Fluorine in Drug Design

The utility of fluorine in medicinal chemistry is not coincidental; it is a direct result of its unique and powerful physicochemical properties.[1] As the most electronegative element, its introduction into a scaffold like phenoxyethylamine can profoundly, and often predictably, alter key molecular attributes essential for a successful drug candidate.[4][5]

1.1. Modulation of Physicochemical and Pharmacokinetic (ADME) Properties

The rationale for fluorination frequently centers on overcoming common drug development hurdles such as poor metabolic stability and unfavorable pharmacokinetics.[4]

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[4] Strategically placing a fluorine atom at a known metabolic "soft spot"—a site prone to hydroxylation—can effectively block this pathway, thereby increasing the drug's half-life and systemic exposure.[1][4][6][7] For example, the dual para-fluoro substituents in Ezetimibe serve to block aromatic hydroxylation, improving its metabolic stability and pharmacokinetic profile.[7]

  • Lipophilicity and Permeability: Fluorine substitution typically increases a molecule's lipophilicity (logP).[6][7] This can be advantageous for enhancing passive diffusion across biological membranes, including the blood-brain barrier (BBB), a critical factor for CNS-active drugs.[6][8][9] However, this effect must be carefully balanced, as excessive lipophilicity can lead to reduced aqueous solubility or increased off-target binding.[6]

  • pKa Modulation: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic functional groups, such as the amine in the phenoxyethylamine scaffold.[4][5] This reduction in basicity can decrease unwanted ionization at physiological pH, leading to improved cell permeability and oral bioavailability.[4]

1.2. Enhancement of Pharmacodynamic Properties

Beyond pharmacokinetics, fluorine can directly influence how a molecule interacts with its biological target.

  • Binding Affinity and Conformation: Fluorine can engage in unique, favorable interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions.[5] It can also induce specific conformational preferences in the molecule, effectively "locking" it into a bioactive conformation that enhances binding affinity.[6]

  • Bioisosterism: Fluorine is often used as a bioisostere for a hydrogen atom or a hydroxyl group.[10][11][12][13] This substitution can maintain or improve biological activity while favorably altering other properties like metabolic stability. The strategic replacement of molecular fragments with fluorinated moieties is a growing area in drug design.[10][12]

Synthetic Strategies for Fluorinated Phenoxyethylamine Derivatives

The synthesis of these derivatives typically relies on established but robust chemical transformations. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials. A common and effective approach is the Nucleophilic Aromatic Substitution (SNAr) reaction.

2.1. Core Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful method for forming the crucial aryl ether bond in the phenoxyethylamine scaffold.[14][15][16] This reaction is particularly effective when the aromatic ring is "activated" by electron-withdrawing groups (e.g., a nitro or cyano group) positioned ortho or para to the leaving group (typically a fluoride or chloride).[16] Fluorine itself is an excellent leaving group in this context, often providing faster reaction rates compared to other halogens.

A generalized workflow for synthesizing and screening these derivatives is outlined below.

G cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Biological Screening A Fluorinated Phenol Starting Material B Alkylation with 2-Haloethylamine Derivative A->B Base (e.g., K2CO3) Solvent (e.g., DMF) C Purification (e.g., Column Chromatography) B->C D Structure Verification (NMR, MS) C->D E Purity Analysis (HPLC) D->E F Primary Binding Assay (e.g., Radioligand Binding) E->F G Functional Assay (e.g., Cell-based Reporter) F->G H ADME Profiling (e.g., Microsomal Stability) G->H I Lead Candidate H->I SAR Analysis

Fig. 1: General workflow from synthesis to lead identification.
Detailed Experimental Protocol: Synthesis of a Model 4-Fluorophenoxyethylamine Derivative

This protocol describes a representative SNAr reaction to form the core scaffold.

Objective: To synthesize N-(2-(4-fluorophenoxy)ethyl)ethanamine.

Materials:

  • 4-Fluorophenol

  • 2-Chloro-N-ethylethanamine hydrochloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorophenol (1.0 eq), potassium carbonate (2.5 eq), and anhydrous DMF (40 mL).

  • Addition of Amine: Add 2-chloro-N-ethylethanamine hydrochloride (1.1 eq) to the stirring mixture.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir under a nitrogen atmosphere for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the mixture to room temperature and pour it into 200 mL of deionized water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 100 mL) followed by brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-(2-(4-fluorophenoxy)ethyl)ethanamine.

Self-Validation: The identity and purity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the structure, and by HPLC to determine purity (>95%).

SNAr_Mechanism A 4-Fluorophenoxide (Nucleophile) C Transition State (Ether bond formation) A->C B 2-Chloro-N-ethylethanamine (Electrophile) B->C D Product: N-(2-(4-fluorophenoxy)ethyl)ethanamine C->D E Chloride Ion (Leaving Group) C->E SAR_Logic A Start: Unsubstituted Phenoxyethylamine (Low Potency, Low Stability) B Hypothesis: Para-position is a metabolic hot spot. A->B C Synthesize 4-Fluoro Analog B->C D Result: Potency ↑ Stability ↑↑ C->D E Hypothesis Confirmed. Explore 4-position further. D->E F Synthesize 4-CF3 Analog E->F G Result: Potency ↑↑ Stability ↑↑↑ F->G H Decision: 4-CF3 is lead scaffold for further optimization. G->H

Fig. 3: Logic tree for SAR-driven optimization.

Pharmacological Applications and Case Studies

Fluorinated phenoxyethylamine derivatives have shown promise in a variety of therapeutic areas, most notably for CNS disorders due to their ability to cross the BBB. [8][9]

  • Antidepressants: The selective serotonin reuptake inhibitor (SSRI) fluoxetine contains a trifluoromethyl-substituted phenoxy group. The CF₃ group is critical for its activity, enhancing lipophilicity for CNS penetration and contributing to its metabolic resistance. [6]* Dopamine Transporter (DAT) Inhibitors: Atypical DAT inhibitors are being investigated for treating psychostimulant abuse. Structure-activity relationship studies have shown that fluorination of the aryl rings can significantly improve DAT affinity and metabolic stability, leading to candidates with reduced psychostimulant effects compared to cocaine. [17]* Adrenergic Receptor Antagonists: The phenoxyethylamine scaffold is related to classic adrenergic antagonists like phenoxybenzamine. SAR studies on related compounds have demonstrated that substitutions on the phenoxy ring are critical for modulating affinity and selectivity for α-adrenoceptor subtypes. [18]* PET Imaging Agents: The use of the fluorine-18 (¹⁸F) isotope allows for the development of PET imaging agents to visualize and quantify biological targets in the brain, such as the serotonin transporter (SERT). [19]The development of fluorinated phenoxyethylamine analogs provides a direct pathway to creating these valuable diagnostic tools. [19]

Future Directions and Conclusion

The strategic application of fluorine to the phenoxyethylamine scaffold remains a highly productive strategy in modern drug discovery. The ability to fine-tune ADME properties while simultaneously enhancing target engagement provides a powerful toolkit for medicinal chemists. Future work will likely focus on developing more sophisticated, late-stage fluorination techniques to rapidly generate diverse libraries of analogs for screening. As our understanding of drug-target interactions becomes more refined through structural biology and computational modeling, the rational design of these derivatives will become even more precise. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals aiming to exploit the unique advantages of fluorinated phenoxyethylamine derivatives in their discovery programs.

References

  • Fluorine in drug discovery: Role, design and case studies. Vertex AI Search.
  • O'Hagan D. The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry.
  • Meanwell NA. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery. 2021.
  • Grygorenko OO. Fluorine as a key element in modern drug discovery and development. LE STUDIUM. 2018.
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. Benchchem.
  • Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. 2026.
  • A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. Baruch S. Blumberg Institute. 2025.
  • The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv.
  • Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. ResearchGate.
  • The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. 2024.
  • Scott-Ward T, Thomson D, Warner J, et al. Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry. 2021.
  • Aromatic Nucleophilic Substitution. Fisher Scientific.
  • Davison R, Jorgensen M. Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters. 2015.
  • Cignarella G, Barlocco D, Gaviraghi G, et al. Structure--activity relationships among novel phenoxybenzamine-related beta-chloroethylamines. Il Farmaco. 2002.
  • Fishback JA, Bel-Amate A, Sakloth F, et al. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinyl Alkyl Alicyclic Amines at the Dopamine Transporter: Functionalizing the Terminal Nitrogen Affects Affinity, Selectivity, and Metabolic Stability. Journal of Medicinal Chemistry. 2020.
  • Nucleophilic Aromatic Substitution. Chemistry Steps. 2021.
  • Sun S, Adejare A. Fluorinated molecules as drugs and imaging agents in the CNS. Current Topics in Medicinal Chemistry. 2006.
  • Han J, Zhdankin VV. FDA approved fluorine-containing drugs in 2023. Journal of Fluorine Chemistry.
  • Varshneya N, Selfridge A, Holt A, et al. Fentanyl analog structure-activity relationships demonstrate N-acyl chain length and aryl fluorine position as determinants of in vivo potency efficacy and safety. Pharmacology, Biochemistry and Behavior. 2023.
  • Al-Tel TH. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.
  • Fluorinated Molecules as Drugs and Imaging Agents in the CNS. ResearchGate. 2025.
  • Wang J-Q, Bognar M, Raje S, et al. 2′-(2-((dimethylamino)methyl)-4′-(2-fluoroalkoxy)-phenylthio)benzenamine Derivatives as Serotonin Transporter Imaging Agents. ACS Chemical Neuroscience.

Sources

Foundational

An In-depth Technical Guide to the Alkylation Products of 2-Fluoro-4-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the alkylation of 2-fluoro-4-methoxyphenol, a versatile substituted phenol of interest in...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the alkylation of 2-fluoro-4-methoxyphenol, a versatile substituted phenol of interest in medicinal chemistry and materials science. The guide delves into the nuanced reactivity of this molecule, exploring the competitive pathways of O-alkylation and C-alkylation. We will examine the directing effects of the fluorine and methoxy substituents and their influence on product distribution under various reaction conditions. This document provides detailed experimental protocols, mechanistic insights, and characterization data for key alkylation products, serving as a practical resource for chemists engaged in the synthesis and derivatization of this important scaffold.

Introduction: The Reactivity Landscape of 2-Fluoro-4-methoxyphenol

2-Fluoro-4-methoxyphenol is an aromatic compound featuring a nucleophilic hydroxyl group and an activated aromatic ring. This dual reactivity allows for two primary modes of alkylation: reaction at the oxygen atom (O-alkylation) to form ethers, and reaction at the carbon atoms of the aromatic ring (C-alkylation) to introduce alkyl substituents.

The electronic properties of the substituents play a critical role in directing the outcome of alkylation reactions. The methoxy group (-OCH₃) is a strong activating group, donating electron density to the aromatic ring through resonance, particularly at the ortho and para positions. The fluorine atom (-F), while being the most electronegative element, also acts as a weak activating group through resonance, but its strong inductive electron-withdrawing effect deactivates the ring towards electrophilic attack compared to methoxy.

The interplay of these electronic effects, coupled with steric considerations, governs the regioselectivity of alkylation. Understanding these principles is paramount for the rational design of synthetic routes to desired 2-fluoro-4-methoxyphenol derivatives.

O-Alkylation: Synthesis of 2-Fluoro-4-methoxyphenyl Ethers

The formation of an ether linkage via O-alkylation is a common and highly efficient transformation for phenols. The most prevalent method for achieving this is the Williamson ether synthesis.

The Williamson Ether Synthesis: A Reliable Workhorse

The Williamson ether synthesis proceeds via an Sₙ2 mechanism, involving the deprotonation of the phenol to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide.

Mechanism of O-Alkylation (Williamson Ether Synthesis):

Williamson_Ether_Synthesis cluster_deprotonation Step 1: Deprotonation cluster_sn2 Step 2: SN2 Attack Phenol 2-Fluoro-4-methoxyphenol Phenoxide Phenoxide Ion Phenol->Phenoxide + Base Base Base (e.g., K₂CO₃, NaH) AlkylHalide Alkyl Halide (R-X) Product 2-Fluoro-4-methoxyphenyl Ether AlkylHalide->Product Phenoxide->Product + R-X Friedel_Crafts_Alkylation cluster_electrophile_generation Step 1: Electrophile Generation cluster_eas Step 2: Electrophilic Aromatic Substitution Phenol 2-Fluoro-4-methoxyphenol SigmaComplex Sigma Complex Phenol->SigmaComplex + R⁺ AlkylatingAgent Alkylating Agent (R-X or Alkene) Carbocation Carbocation (R⁺) AlkylatingAgent->Carbocation + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃, FeCl₃) Product C-Alkylated Phenol SigmaComplex->Product - H⁺

Exploratory

An In-depth Technical Guide to 2-(2-Fluoro-4-methoxyphenoxy)ethanamine Hydrochloride: A Prospective Analysis for Drug Discovery

This technical guide provides a comprehensive prospective analysis of 2-(2-fluoro-4-methoxyphenoxy)ethanamine hydrochloride, a novel chemical entity with significant potential in medicinal chemistry and drug development....

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive prospective analysis of 2-(2-fluoro-4-methoxyphenoxy)ethanamine hydrochloride, a novel chemical entity with significant potential in medicinal chemistry and drug development. Given the absence of extensive literature on this specific molecule, this document synthesizes information from closely related analogs to project its chemical properties, propose a robust synthetic pathway, and outline a comprehensive strategy for its characterization and potential pharmacological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new chemical space and leverage advanced building blocks in their research endeavors.

Introduction and Rationale

Phenoxyethanamine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of specific substituents on the phenyl ring can profoundly influence the molecule's physicochemical properties, metabolic stability, and target engagement. The subject of this guide, 2-(2-fluoro-4-methoxyphenoxy)ethanamine hydrochloride, incorporates a fluorine atom and a methoxy group, two key functional groups known to modulate pharmacokinetic and pharmacodynamic profiles. The ortho-fluoro substitution can enhance metabolic stability and influence binding selectivity, while the para-methoxy group can impact solubility and receptor interactions. This unique combination suggests that 2-(2-fluoro-4-methoxyphenoxy)ethanamine hydrochloride could serve as a valuable intermediate for the synthesis of novel therapeutics, potentially in areas such as cardiovascular disease, following the precedent of similar structures like the carvedilol intermediate, 2-(2-methoxyphenoxy)ethylamine.[1][2][3][4]

Predicted Physicochemical Properties

Based on its chemical structure, we can predict the fundamental properties of 2-(2-fluoro-4-methoxyphenoxy)ethanamine hydrochloride.

PropertyPredicted Value
Molecular Formula C9H13ClFNO2
Molecular Weight 221.66 g/mol
Appearance White to off-white solid
Solubility Expected to be soluble in water and polar organic solvents like methanol and DMSO.
Storage Store in a cool, dry place under an inert atmosphere to prevent degradation.[5][6]

Proposed Synthetic Pathway

A reliable synthetic route is crucial for the exploration of any new chemical entity. Drawing inspiration from established methods for related phenoxyethanamine derivatives, a two-step synthesis is proposed, starting from commercially available 2-fluoro-4-methoxyphenol. This pathway is designed for efficiency and scalability.

Step 1: Williamson Ether Synthesis

The initial step involves the reaction of 2-fluoro-4-methoxyphenol with a suitable 2-haloacetonitrile, such as bromoacetonitrile, via a Williamson ether synthesis. The use of a base like potassium carbonate in a polar aprotic solvent like acetone or DMF is standard for this transformation.

Step 2: Reduction and Salt Formation

The resulting 2-(2-fluoro-4-methoxyphenoxy)acetonitrile is then reduced to the primary amine. A strong reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous solvent like THF is typically employed for this conversion.[7] Subsequent treatment with hydrochloric acid in a suitable solvent (e.g., methanol or ether) will yield the desired 2-(2-fluoro-4-methoxyphenoxy)ethanamine hydrochloride salt.

A patent for a similar synthesis of 2-(2-alkoxy phenoxy) ethylamine highlights the use of reacting l-chloro-2-(2-methoxy phenoxy) ethane with potassium phthalimide, followed by reaction with potassium hydroxide, as a safer alternative to using hazardous reagents like NaH and LiAlH4 for commercial manufacturing.[8]

Synthetic_Pathway start 2-Fluoro-4-methoxyphenol intermediate 2-(2-Fluoro-4-methoxyphenoxy)acetonitrile start->intermediate Williamson Ether Synthesis reagent1 Bromoacetonitrile, K2CO3, Acetone reagent1->intermediate product 2-(2-Fluoro-4-methoxyphenoxy)ethanamine HCl intermediate->product Nitrile Reduction & Salt Formation reagent2 1. LiAlH4, THF 2. HCl reagent2->product

Caption: Proposed two-step synthesis of 2-(2-Fluoro-4-methoxyphenoxy)ethanamine hydrochloride.

Comprehensive Characterization Workflow

To ensure the identity, purity, and structural integrity of the synthesized compound, a multi-technique characterization workflow is essential. This self-validating system provides orthogonal data points, confirming the successful synthesis of the target molecule.

Protocol 1: Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the presence and connectivity of protons. Expected signals would include aromatic protons, methoxy protons, and two methylene groups of the ethylamine chain.

    • ¹³C NMR: To identify all unique carbon atoms in the molecule.

    • ¹⁹F NMR: To confirm the presence and chemical environment of the fluorine atom.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) to determine the exact mass and confirm the elemental composition.

  • Infrared (IR) Spectroscopy:

    • To identify characteristic functional groups, such as N-H stretching for the amine, C-O-C stretching for the ether, and C-F stretching.

Protocol 2: Purity Assessment
  • High-Performance Liquid Chromatography (HPLC):

    • To determine the purity of the compound. A gradient method with a C18 column and UV detection is recommended.

  • Melting Point Analysis:

    • A sharp melting point range is indicative of high purity. For similar compounds, melting points have been observed in the range of 107-109°C.[2]

Characterization_Workflow cluster_structural Spectroscopic & Spectrometric Methods cluster_purity Chromatographic & Physical Methods synthesis Synthesized Product structural_validation Structural Validation synthesis->structural_validation purity_assessment Purity Assessment synthesis->purity_assessment nmr NMR (¹H, ¹³C, ¹⁹F) structural_validation->nmr ms HRMS structural_validation->ms ir IR Spectroscopy structural_validation->ir hplc HPLC purity_assessment->hplc mp Melting Point purity_assessment->mp final_product Characterized Compound nmr->final_product ms->final_product ir->final_product hplc->final_product mp->final_product

Caption: A comprehensive workflow for the characterization and validation of the synthesized compound.

Potential Pharmacological Applications and Future Directions

The structural motifs within 2-(2-fluoro-4-methoxyphenoxy)ethanamine hydrochloride suggest several avenues for pharmacological investigation. The phenoxyethanamine core is a known pharmacophore in beta-blockers and other cardiovascular drugs. For instance, 2-(2-methoxyphenoxy)ethylamine is a key intermediate in the synthesis of Carvedilol, a non-selective beta-blocker/alpha-1 blocker.[1][2][4]

The introduction of the ortho-fluoro group could enhance metabolic stability by blocking a potential site of aromatic hydroxylation and may also improve binding affinity to target proteins through favorable electrostatic interactions.

Proposed Research Workflow:
  • In Silico Screening: Utilize the characterized structure for computational docking studies against a panel of G-protein coupled receptors (GPCRs), particularly adrenergic receptors, to predict potential biological targets.

  • In Vitro Target-Based Assays: Synthesize a small library of derivatives by acylating or alkylating the primary amine. Screen this library against the predicted targets using radioligand binding assays or functional assays (e.g., cAMP measurement).

  • In Vitro Phenotypic Screening: Evaluate the parent compound and its derivatives in cell-based assays relevant to cardiovascular or neurological disorders.

Pharmacological_Screening_Workflow start Characterized Compound in_silico In Silico Docking (e.g., Adrenergic Receptors) start->in_silico synthesis_derivatives Synthesis of Derivatives start->synthesis_derivatives in_vitro_target In Vitro Target-Based Assays (e.g., Radioligand Binding) in_silico->in_vitro_target synthesis_derivatives->in_vitro_target in_vitro_phenotypic In Vitro Phenotypic Screening (e.g., Cell Viability, Signaling) synthesis_derivatives->in_vitro_phenotypic hit_identification Hit Identification in_vitro_target->hit_identification in_vitro_phenotypic->hit_identification

Caption: Proposed workflow for the pharmacological evaluation of the novel compound and its derivatives.

Safety and Handling

As a novel chemical, 2-(2-fluoro-4-methoxyphenoxy)ethanamine hydrochloride should be handled with care. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. Work should be conducted in a well-ventilated fume hood. For related compounds, hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5][6]

Conclusion

While direct experimental data for 2-(2-fluoro-4-methoxyphenoxy)ethanamine hydrochloride is not yet available, a thorough analysis of its structure and comparison with known analogs allows for the construction of a robust research and development plan. The proposed synthetic route is feasible and scalable, and the comprehensive characterization workflow ensures the generation of a high-quality chemical probe. The unique combination of a phenoxyethanamine core with ortho-fluoro and para-methoxy substituents makes this compound a highly attractive building block for the discovery of new therapeutic agents. This guide provides the foundational knowledge and experimental framework necessary to unlock the potential of this promising molecule.

References

  • PubChem. Ethanamine, 2-(4-fluorophenoxy)-, hydrochloride (1:1). [Link]

  • Fisher Scientific. 2-(4-methoxyphenoxy)ethanamine hydrochloride, 97%, Thermo Scientific. [Link]

  • PubChem. 2-(2,3-Difluoro-4-methoxyphenyl)ethanamine. [Link]

  • Molbase. Synthesis of 2-[α-(2-methoxyphenoxy)-benzyl]-4-methyl-morpholine hydrochloride. [Link]

  • Fisher Scientific. 2-(2-Methoxyphenoxy)ethylamine, 97%, Thermo Scientific 250 mg. [Link]

  • Chemdad. 2-(2-Methoxyphenoxy)ethylamine hydrochloride. [Link]

  • Google Patents. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy)
  • MDPI. Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. [Link]

Sources

Foundational

Comprehensive Technical Profiling: C9H12FNO2 Amine Derivatives

Structural Isomerism, Synthesis, and Pharmacological Relevance Part 1: Physicochemical Core & Formula Analysis Molecular Formula: Exact Mass: 185.0852 Da Molecular Weight (Average): 185.198 g/mol The molecular formula re...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Isomerism, Synthesis, and Pharmacological Relevance

Part 1: Physicochemical Core & Formula Analysis

Molecular Formula:


Exact Mass:  185.0852 Da
Molecular Weight (Average):  185.198  g/mol 

The molecular formula


 represents a specific subclass of fluorinated amine derivatives, most notably fluorinated methoxy-hydroxyphenethylamines  (also known as fluorinated phenylethanolamines). These compounds are critical bioisosteres in medicinal chemistry, often serving as metabolic probes, radiotracers, or adrenergic receptor ligands.

The degree of unsaturation (DoU) for this formula is 4 , which strongly indicates the presence of an aromatic benzene ring (3


 bonds + 1 ring). The remaining atoms typically form a substituted ethylamine side chain with hydroxyl and methoxy functionalities.
Quantitative Property Table
PropertyValueTechnical Note
Monoisotopic Mass 185.085207 DaCritical for High-Res MS identification (M+H

= 186.0925).
Heavy Atom Count 139 Carbon, 1 Nitrogen, 2 Oxygen, 1 Fluorine.
Topological Polar Surface Area (TPSA) ~63-66 ŲPredictive of Blood-Brain Barrier (BBB) permeability; values <90 Ų suggest high CNS penetration.
LogP (Predicted) 0.4 - 1.2Moderately lipophilic; fluorine substitution typically increases LogP by ~0.2 vs. H.
H-Bond Donors 2-3Amine (NH

) and Hydroxyl (OH).
H-Bond Acceptors 4-5Fluorine, Methoxy oxygen, Hydroxyl oxygen, Amine nitrogen.
Part 2: Structural Isomerism & Pharmacological Significance

The


 formula primarily maps to 

-hydroxy-phenethylamines
with a methoxy and fluorine substitution pattern on the phenyl ring. These are structural analogs of the neurotransmitter metabolite Normetanephrine (

), where a hydroxyl group is replaced by a fluorine atom, or a hydrogen is replaced by fluorine in a specific position.
Key Isomers of Interest
  • 2-Amino-1-(3-fluoro-4-methoxyphenyl)ethanol

    • Significance: A fluorinated analog of normetanephrine. The fluorine at the 3-position mimics the electronic withdrawal of a hydroxyl group but prevents Catechol-O-Methyltransferase (COMT) metabolism at that site.

    • Application: Used as a mechanistic probe to study adrenergic receptor binding affinity without rapid degradation.

  • 2-Amino-1-(4-fluoro-3-methoxyphenyl)ethanol

    • Significance: Positional isomer affecting binding selectivity between

      
       and 
      
      
      
      adrenergic receptors.
  • 5-[(1R)-1-amino-2-methoxyethyl]-2-fluorophenol

    • Significance: A rare isomer where the methoxy group is on the alkyl chain rather than the ring. This structure is often investigated in the context of monoamine oxidase (MAO) inhibition.

Mechanistic Insight: The Fluorine Bioisostere Effect

Replacing a hydrogen or hydroxyl group with fluorine in these amine derivatives serves three critical purposes in drug design:

  • Metabolic Blocking: Fluorine at the para- or meta-position of the phenyl ring blocks oxidative metabolism (e.g., by Cytochrome P450), extending the half-life (

    
    ) of the compound.
    
  • Lipophilicity Modulation: The C-F bond is highly polar but non-ionizable, increasing lipophilicity (LogP) and facilitating BBB transport compared to the parent hydroxylated compounds.

  • Electronic Tuning: Fluorine's high electronegativity lowers the pKa of the neighboring phenol or amine groups, altering receptor binding kinetics.

Part 3: Synthetic Methodologies

The synthesis of


 derivatives generally follows the Henry Reaction (Nitroaldol)  or Cyanohydrin reduction  pathways. Below is the standard protocol for synthesizing the 

-hydroxy-amine scaffold.
Workflow Visualization (Graphviz)

SynthesisPathway Start 3-Fluoro-4-methoxybenzaldehyde (Precursor) Step1 Trimethylsilyl Cyanide (TMSCN) ZnI2 (Catalyst) Start->Step1 Nucleophilic Addition AltStart Nitromethane + Base Start->AltStart Henry Reaction Route Inter1 Silylated Cyanohydrin Intermediate Step1->Inter1 Step2 LiAlH4 Reduction (THF, Reflux) Inter1->Step2 Global Reduction Product 2-Amino-1-(3-fluoro-4-methoxyphenyl)ethanol (C9H12FNO2) Step2->Product AltInter Nitrostyrene Intermediate AltStart->AltInter AltInter->Step2 Reduction

Caption: Figure 1. Divergent synthetic pathways for C9H12FNO2 amine derivatives via Cyanohydrin (solid) or Nitroaldol (dashed) routes.

Detailed Experimental Protocol: Cyanohydrin Route

Target: Synthesis of 2-Amino-1-(3-fluoro-4-methoxyphenyl)ethanol.

  • Cyanohydrin Formation:

    • Dissolve 3-fluoro-4-methoxybenzaldehyde (10 mmol) in anhydrous Dichloromethane (DCM).

    • Add Zinc Iodide (

      
      , 0.1 eq) as a catalyst.
      
    • Dropwise add Trimethylsilyl cyanide (TMSCN, 1.2 eq) at 0°C under Argon atmosphere.

    • Stir at room temperature for 4 hours. Monitor via TLC (Hexane/EtOAc 3:1).

    • Checkpoint: Disappearance of aldehyde spot indicates conversion to the O-silylated nitrile.

  • Reduction to Amino-Alcohol:

    • Prepare a suspension of Lithium Aluminum Hydride (

      
      , 3.0 eq) in dry THF.
      
    • Slowly add the crude silylated nitrile solution to the

      
       suspension at 0°C. Caution:  Exothermic reaction with gas evolution.
      
    • Reflux the mixture for 6 hours to ensure complete reduction of the nitrile to the primary amine and cleavage of the silyl ether.

  • Work-up & Purification:

    • Quench via Fieser method (

      
       mL 
      
      
      
      ,
      
      
      mL 15%
      
      
      ,
      
      
      mL
      
      
      ).
    • Filter the aluminum salts and extract the filtrate with DCM.

    • Dry over

      
       and concentrate in vacuo.
      
    • Purification: Recrystallize the amine salt (using HCl/Ether) to obtain the hydrochloride salt of the target

      
      .
      
Part 4: Analytical Characterization

To validate the identity of the synthesized


 isomer, the following analytical signatures must be confirmed.
1. Nuclear Magnetic Resonance (

H-NMR)
  • Aromatic Region (6.8 - 7.2 ppm): Expect complex splitting patterns due to Fluorine-Hydrogen coupling (

    
    ).
    
    • Diagnostic: The proton ortho to the fluorine will show a large coupling constant (

      
       Hz).
      
  • Methine Chiral Center (

    
    4.6 ppm):  The proton on the carbon bearing the hydroxyl group (Ar-CH (OH)-) will appear as a doublet of doublets.
    
  • Methoxy Group (

    
    3.8 ppm):  A sharp singlet integrating to 3 protons.
    
  • Methylene Protons (

    
    2.8 - 3.0 ppm):  The -CH 
    
    
    
    -NH
    
    
    protons will appear as multiplets.
2. Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.[1]

  • Parent Ion:

    
     m/z.
    
  • Fragmentation Pattern:

    • Loss of water (

      
      ): 
      
      
      
      .
    • Loss of ammonia (

      
      ): 
      
      
      
      .
    • Alpha-cleavage: Breaking the C-C bond between the hydroxyl and amine carbons often yields a tropylium-like ion characteristic of the fluorinated methoxy-benzyl fragment.

Part 5: Metabolic & Signaling Pathways

Understanding the biological fate of these derivatives is crucial for drug development. The presence of the fluorine atom significantly alters the metabolic pathway compared to endogenous catecholamines.

MetabolicPathway Drug C9H12FNO2 (Fluorinated Amine) MAO MAO-A/B (Deamination) Drug->MAO Oxidative Deamination COMT COMT (Methylation) Drug->COMT If OH present Aldehyde Fluorinated Aldehyde Intermediate MAO->Aldehyde Acid Fluorinated Mandelic Acid Analog Aldehyde->Acid Aldehyde Dehydrogenase Blocked Metabolic Blockade (Due to Fluorine) COMT->Blocked F replaces OH site

Caption: Figure 2. Metabolic fate of C9H12FNO2. Fluorine substitution often blocks COMT activity, shifting clearance to MAO-dependent pathways.

References
  • PubChem Compound Summary . (2025). 1-[Fluoro(phenoxy)amino]propan-2-ol (C9H12FNO2).[2] National Center for Biotechnology Information. [Link]

  • HIMS - University of Amsterdam . (2024). PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. [Link][3]

  • Frontiers in Pharmacology . (2024). Computational insights into the inhibitory mechanism of type 2 diabetes mellitus by bioactive components. (Contextualizing C9H12FNO2 as a bioactive amine derivative). [Link]

  • Royal Society of Chemistry . (2024). Synthesis of Fluorinated Leucines and Valines for Use in Protein NMR. (Methodologies for fluorinated amine synthesis). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-(2-Fluoro-4-methoxyphenoxy)ethan-1-amine

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Strategic Overview & Rationale 2-Aryloxyethanamines represent a privilege...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Strategic Overview & Rationale

2-Aryloxyethanamines represent a privileged structural motif in medicinal chemistry, serving as critical pharmacophores in monoamine oxidase inhibitors, beta-adrenergic antagonists, and various central nervous system (CNS) therapeutics. The target molecule, 2-(2-Fluoro-4-methoxyphenoxy)ethan-1-amine , incorporates two key aromatic substitutions: a para-methoxy group that provides a vector for receptor interaction, and an ortho-fluorine atom. The fluorine atom modulates the pKa of the adjacent ether oxygen, enhances the compound's metabolic stability against oxidative degradation, and improves lipophilicity. Consequently, the precursor 2-fluoro-4-methoxyphenol is highly valued as a key intermediate in the development of biologically active pharmaceutical compounds[1].

While the synthesis of aryloxyethanamines can be achieved via the Mitsunobu reaction using N-Boc-ethanolamine, that route generates stoichiometric amounts of triphenylphosphine oxide and hydrazine dicarboxylate byproducts, complicating downstream purification. For scalable drug development, a direct bimolecular nucleophilic substitution (SN2) approach is preferred.

This guide details a robust, two-step synthetic workflow utilizing the O-alkylation of 2-fluoro-4-methoxyphenol with N-Boc-2-bromoethanamine, followed by acidic deprotection[2]. This route ensures high atom economy, easily removable byproducts, and excellent overall yields.

Synthetic Workflow & Pathway Visualization

SynthesisWorkflow SM1 2-Fluoro-4-methoxyphenol (Starting Material) Step1 Step 1: O-Alkylation K2CO3, DMF, 80°C, 12h SM1->Step1 SM2 N-Boc-2-bromoethanamine (Alkylating Agent) SM2->Step1 Int tert-Butyl (2-(2-fluoro-4-methoxyphenoxy) ethyl)carbamate (Protected Intermediate) Step1->Int SN2 Displacement Step2 Step 2: Boc Deprotection TFA, DCM, RT, 2h Int->Step2 Product 2-(2-Fluoro-4-methoxyphenoxy) ethan-1-amine (Target Molecule) Step2->Product Acidic Cleavage

Figure 1: Two-step synthetic workflow for 2-(2-Fluoro-4-methoxyphenoxy)ethan-1-amine.

Reaction Mechanisms & Process Causality

Step 1: Base-Promoted O-Alkylation

The first step relies on the deprotonation of 2-fluoro-4-methoxyphenol to generate a highly nucleophilic phenoxide anion.

  • Base Selection: Potassium carbonate (K2CO3) is selected as a mild, heterogeneous base. Unlike stronger bases (e.g., NaH), K2CO3 minimizes the risk of promoting the E2 elimination of the N-Boc-2-bromoethanamine (which would yield unwanted N-Boc-vinylamine).

  • Solvent Dynamics: Dimethylformamide (DMF) is the optimal solvent. As a polar aprotic solvent with a high dielectric constant, DMF effectively solvates the potassium cation. This leaves the phenoxide anion "naked" and highly reactive, accelerating the SN2 displacement of the primary bromide[2].

Step 2: Acidolytic Cleavage of the Boc Group

The tert-butyloxycarbonyl (Boc) protecting group is removed using Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

  • Mechanism: The acid protonates the carbamate carbonyl, leading to the fragmentation of the protecting group into isobutylene gas and carbon dioxide.

  • Causality for Workup: Because the byproducts are volatile gases, the reaction is driven forward entirely by entropy. The resulting product is obtained as a TFA salt, which can be easily isolated or free-based depending on downstream requirements.

Quantitative Data: O-Alkylation Optimization

To validate the choice of reagents for Step 1, the following optimization data summarizes the impact of solvent and base selection on the yield of the protected intermediate.

EntrySolventBase (2.0 eq)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)Observation / Causality
1AcetoneK2CO360247265Sluggish SN2 due to lower boiling point and poor salt solubility.
2CH3CNK2CO380168578Good alternative, but requires longer reaction times than DMF.
3 DMF K2CO3 80 12 >98 89 Optimal balance of kinetics, cost, and yield.
4DMFCs2CO3808>9891Faster kinetics due to the cesium effect, but less cost-effective for scale-up.
5THFNaH0 to 60128062Significant E2 elimination side-reactions observed on the alkyl bromide.

Experimental Protocols

Protocol A: Synthesis of tert-Butyl (2-(2-fluoro-4-methoxyphenoxy)ethyl)carbamate

Self-Validating Checkpoint: The reaction mixture will transition from a clear solution to a fine suspension as KBr precipitates, indicating reaction progress.

Materials & Reagents:

  • 2-Fluoro-4-methoxyphenol: 1.00 g (7.03 mmol, 1.0 equiv)

  • N-Boc-2-bromoethanamine: 1.89 g (8.44 mmol, 1.2 equiv)

  • Potassium carbonate (K2CO3, anhydrous, 325 mesh): 1.94 g (14.06 mmol, 2.0 equiv)

  • Anhydrous DMF: 15 mL

Step-by-Step Procedure:

  • Phenoxide Generation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-4-methoxyphenol and anhydrous K2CO3. Suspend the mixture in 15 mL of anhydrous DMF. Stir at room temperature for 30 minutes under a nitrogen atmosphere to ensure complete deprotonation.

  • Alkylation: Add N-Boc-2-bromoethanamine to the stirring suspension in a single portion.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C using a pre-heated oil bath. Stir vigorously for 12 hours.

  • Reaction Quench: Cool the mixture to room temperature. Quench the reaction by pouring the mixture into 50 mL of ice-cold distilled water.

  • Extraction & DMF Removal: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Combine the organic layers and wash extensively with a 5% aqueous LiCl solution (2 × 30 mL) followed by brine (30 mL). Crucial Insight: The LiCl wash is mandatory to partition residual DMF into the aqueous phase, preventing co-elution during chromatography.

  • Isolation: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: 10% to 30% EtOAc in Hexanes) to afford the protected intermediate as a colorless oil.

Protocol B: Synthesis of 2-(2-Fluoro-4-methoxyphenoxy)ethan-1-amine (TFA Salt)

Self-Validating Checkpoint: Vigorous effervescence (gas evolution) will be observed upon the addition of TFA, confirming the cleavage of the Boc group.

Materials & Reagents:

  • tert-Butyl (2-(2-fluoro-4-methoxyphenoxy)ethyl)carbamate: 1.50 g (5.26 mmol, 1.0 equiv)

  • Trifluoroacetic acid (TFA): 4.0 mL (~10 equiv)

  • Anhydrous Dichloromethane (DCM): 16 mL

Step-by-Step Procedure:

  • Preparation: Dissolve the protected intermediate in 16 mL of anhydrous DCM in a 50 mL round-bottom flask. Cool the solution to 0 °C using an ice-water bath.

  • Deprotection: Add TFA dropwise over 5 minutes. Safety Note: TFA is highly corrosive; perform this step in a well-ventilated fume hood.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor completion via TLC (ninhydrin stain will show a dark purple spot at the baseline for the primary amine).

  • Concentration: Concentrate the reaction mixture under reduced pressure.

  • Azeotropic Removal of TFA: To remove residual TFA, dissolve the resulting crude oil in 10 mL of toluene and concentrate under reduced pressure. Repeat this co-evaporation step three times.

  • Final Polish: Triturate the resulting residue with cold diethyl ether (20 mL). Filter the resulting precipitate and dry under high vacuum to afford the target molecule, 2-(2-Fluoro-4-methoxyphenoxy)ethan-1-amine, as a pure trifluoroacetate salt (white solid). (Note: If the free base is required, partition the salt between DCM and 1M aqueous NaOH, extract, and concentrate).

References

  • Preparation of a Psammaplysene-Based Library. PubMed Central (PMC) - National Institutes of Health. Available at:[Link]

Sources

Application

Application Note &amp; Protocols: Leveraging 2-(2-Fluoro-4-methoxyphenoxy)ethan-1-amine as a Versatile Building Block in Drug Discovery

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 2-(2-Fluoro-4-methoxyphenoxy)ethan-1-amine . We delv...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 2-(2-Fluoro-4-methoxyphenoxy)ethan-1-amine . We delve into the molecule's inherent chemical attributes, exploring how its distinct structural motifs—the primary amine, the ortho-fluoro substituent, and the para-methoxy group—can be exploited to modulate physicochemical properties and drive potent biological interactions. This guide presents field-proven, step-by-step protocols for key synthetic transformations including amide and sulfonamide bond formation, reductive amination, and urea synthesis. Each protocol is designed to be a self-validating system, providing the causal logic behind experimental choices to empower chemists to confidently and efficiently incorporate this valuable building block into their synthetic campaigns.

Introduction: The Strategic Value of the Scaffold

2-(2-Fluoro-4-methoxyphenoxy)ethan-1-amine is a bifunctional chemical building block featuring a reactive primary amine tethered to a substituted phenyl ether core. Its utility in medicinal chemistry stems from the combination of these features, which allows for the systematic exploration of chemical space around a core scaffold known to interact with various biological targets. The primary amine serves as a versatile synthetic handle for derivatization, while the electronically-tuned aromatic ring provides a platform for modulating properties critical to drug efficacy, such as metabolic stability, lipophilicity, and target binding affinity.

The strategic placement of the fluorine and methoxy groups is particularly noteworthy. Fluorine substitution is a well-established strategy in drug design to block metabolic oxidation, fine-tune pKa, and enhance binding affinity through favorable electrostatic interactions.[1][2][3][4] The methoxy group can act as a hydrogen bond acceptor and influence solubility and the overall electronic profile of the molecule. This guide will provide the practical knowledge to leverage these features effectively.

Physicochemical Properties & Handling

A clear understanding of the building block's fundamental properties is crucial for successful experimental design.

PropertyValueSource/Note
IUPAC Name 2-(2-Fluoro-4-methoxyphenoxy)ethan-1-amine---
CAS Number 1024584-39-0Varies by supplier; verify upon purchase.
Molecular Formula C₉H₁₂FNO₂---
Molecular Weight 185.20 g/mol ---
Appearance Colorless to light yellow oil or low-melting solidTypical observation
Solubility Soluble in DCM, DMF, DMSO, Methanol, Ethyl AcetateStandard organic solvents
Storage Store at 2-8°C under an inert atmosphere (Nitrogen or Argon)Air and moisture sensitive

Handling Precautions: As with all primary amines, 2-(2-Fluoro-4-methoxyphenoxy)ethan-1-amine is a potential irritant. Always handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

The Medicinal Chemistry Rationale: Deconstructing the Scaffold

The power of this building block lies in the synergistic effects of its constituent parts. Understanding these contributions is key to designing novel molecules with improved pharmacological profiles.

  • The Phenoxy-ethylamine Linker: This common motif provides an optimal spatial orientation for presenting functional groups to biological targets. The ether linkage is generally more stable to hydrolysis than an ester, and the ethylamine chain offers conformational flexibility.

  • The ortho-Fluoro Group: The placement of fluorine adjacent to the ether linkage is a deliberate design choice. Its strong electron-withdrawing nature can lower the basicity (pKa) of the primary amine compared to its non-fluorinated analog. More critically, the C-F bond is exceptionally strong, making the ortho position resistant to oxidative metabolism (a common metabolic hotspot), which can increase the half-life and bioavailability of a drug candidate.[1][3][4][5]

  • The para-Methoxy Group: The methoxy group at the 4-position is an electron-donating group that also serves as a hydrogen bond acceptor. This can facilitate crucial interactions within a protein binding pocket. However, it can also be a site for O-demethylation by cytochrome P450 enzymes, a metabolic pathway that must be considered during lead optimization.

Core Synthetic Applications & Protocols

The primary amine is the key reactive center of the molecule. The following protocols detail the most common and high-impact transformations used in drug discovery campaigns.

Amide Bond Formation: The Workhorse Reaction

Amide coupling is the most frequently performed reaction in medicinal chemistry, creating a stable linkage that is central to countless approved drugs.[6][7] This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt), a standard and reliable coupling system.[8]

G cluster_reagents Reagents cluster_process Process Amine 2-(2-Fluoro-4-methoxyphenoxy) ethan-1-amine Couple 2. Add Amine Building Block and Base Amine->Couple Acid Carboxylic Acid (R-COOH) Activate 1. Activate Acid with EDC/HOBt in DCM/DMF Acid->Activate EDC EDC EDC->Activate HOBt HOBt HOBt->Activate Base DIPEA Base->Couple Activate->Couple Stir 3. Stir at Room Temperature (Monitor by TLC/LC-MS) Couple->Stir Workup 4. Aqueous Workup Stir->Workup Purify 5. Purify (Column Chromatography) Workup->Purify Product Target Amide Purify->Product G cluster_reagents Reagents cluster_process Process Amine 2-(2-Fluoro-4-methoxyphenoxy) ethan-1-amine Dissolve 1. Dissolve Amine and Base in DCM at 0°C Amine->Dissolve SulfonylChloride Sulfonyl Chloride (R-SO₂Cl) Add 2. Add Sulfonyl Chloride Dropwise SulfonylChloride->Add Base Pyridine or TEA Base->Dissolve Dissolve->Add React 3. Stir at RT (Monitor by TLC/LC-MS) Add->React Quench 4. Quench and Aqueous Workup React->Quench Purify 5. Purify (Column Chromatography) Quench->Purify Product Target Sulfonamide Purify->Product G cluster_reagents Reagents cluster_process Process Amine 2-(2-Fluoro-4-methoxyphenoxy) ethan-1-amine Mix 1. Mix Amine, Carbonyl, and Acid in DCE or DCM Amine->Mix Carbonyl Aldehyde or Ketone Carbonyl->Mix Reducer STAB (NaBH(OAc)₃) AddReducer 2. Add STAB Portion-wise Reducer->AddReducer Acid Acetic Acid (cat.) Acid->Mix Mix->AddReducer Stir 3. Stir at RT for 2-24h (Monitor by TLC/LC-MS) AddReducer->Stir Workup 4. Basic Aqueous Workup Stir->Workup Purify 5. Purify (Column Chromatography) Workup->Purify Product Target Secondary Amine Purify->Product

Sources

Method

Application Note: Preparation of Fluorinated Phenoxyethylamines via Gabriel Synthesis

Executive Summary Fluorinated phenoxyethylamines are highly versatile pharmacophores in medicinal chemistry, frequently serving as critical building blocks for CNS-active agents, including 5-HT receptor-biased agonists[1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated phenoxyethylamines are highly versatile pharmacophores in medicinal chemistry, frequently serving as critical building blocks for CNS-active agents, including 5-HT receptor-biased agonists[1] and nicotinic acetylcholine receptor (nAChR) ligands[2]. The introduction of a fluorine atom modulates the basicity (


) of the amine, enhances lipophilicity, and improves metabolic stability without introducing significant steric bulk.

Synthesizing primary amines directly via the alkylation of ammonia with alkyl halides is notoriously inefficient due to over-alkylation, which yields a complex mixture of primary, secondary, and tertiary amines, alongside quaternary ammonium salts[3],[4]. This application note details a highly controlled, self-validating protocol utilizing the Gabriel Synthesis —specifically employing the Ing-Manske hydrazinolysis modification—to synthesize 2-(2-fluorophenoxy)ethylamine and its isomers with high purity and yield[5],[6].

Mechanistic Insights & Experimental Causality (E-E-A-T)

As a Senior Application Scientist, it is crucial to understand that a successful protocol is not merely a sequence of steps, but a logically driven system where every reagent choice serves a specific thermodynamic or kinetic purpose.

The Gabriel Advantage: N-Alkylation

The Gabriel synthesis elegantly circumvents the over-alkylation problem by utilizing phthalimide as a protected nitrogen surrogate[4]. The


 bond of phthalimide is highly acidic (

) due to resonance stabilization from the two adjacent electron-withdrawing carbonyl groups[7]. Once deprotonated to form potassium phthalimide, the resulting anion is a potent nucleophile. Crucially, after the initial

displacement of the alkyl halide, the nitrogen atom in the resulting N-alkylphthalimide lacks a lone pair and is sterically hindered, strictly preventing any further alkylation[8],[9].
Solvent Selection: The Role of DMF

We utilize anhydrous N,N-dimethylformamide (DMF) for the N-alkylation step. As a polar aprotic solvent, DMF heavily solvates the potassium cation but leaves the bulky phthalimide anion relatively unsolvated. This "naked" anion exhibits vastly accelerated nucleophilicity, driving the


 reaction to completion at 90 °C[4].
The Ing-Manske Deprotection: Hydrazinolysis

Traditional hydrolysis of the N-alkylphthalimide requires harsh conditions (e.g., concentrated


 or 

at prolonged reflux), which can degrade sensitive functional groups[3],[5]. The Ing-Manske procedure replaces water with hydrazine monohydrate (

) in refluxing ethanol[10]. Hydrazine benefits from the

-effect
—the repulsion between adjacent lone pairs on the nitrogen atoms—making it an exceptionally powerful nucleophile. It rapidly attacks the imide carbonyls, forming a stable, highly insoluble cyclic byproduct (phthalhydrazide) and liberating the free primary amine under mild, neutral conditions[3],[5].

Experimental Workflows & Self-Validating Protocols

Materials and Reagents
  • Substrates: 2-Fluorophenol (or 4-Fluorophenol), 1,2-Dibromoethane.

  • Reagents: Potassium phthalimide, Hydrazine monohydrate (64% hydrazine), anhydrous Potassium carbonate (

    
    ).
    
  • Solvents: DMF (strictly anhydrous), Acetone, Absolute Ethanol, Dichloromethane (DCM), 1M

    
    , 1M 
    
    
    
    .
Step 1: O-Alkylation (Synthesis of 1-(2-Bromoethoxy)-2-fluorobenzene)

This step generates the necessary alkyl halide precursor.

  • Setup: Charge a flame-dried 250 mL round-bottom flask with 2-fluorophenol (1.0 eq, 50 mmol) and anhydrous

    
     (1.5 eq, 75 mmol) in 100 mL of acetone.
    
  • Addition: Add 1,2-dibromoethane (3.0 eq, 150 mmol) in one portion.

    • Causality: The 3-fold stoichiometric excess of the dihalide kinetically favors mono-alkylation and suppresses the formation of the symmetrical diether (1,2-bis(2-fluorophenoxy)ethane).

  • Reaction: Reflux the mixture for 12 hours under a nitrogen atmosphere.

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate in vacuo. Purify the residue via vacuum distillation to yield the intermediate as a clear oil.

Step 2: Gabriel Alkylation (N-[2-(2-Fluorophenoxy)ethyl]phthalimide)
  • Setup: Dissolve 1-(2-bromoethoxy)-2-fluorobenzene (1.0 eq, 40 mmol) in 120 mL of anhydrous DMF.

  • Addition: Add potassium phthalimide (1.2 eq, 48 mmol).

    • Causality: A slight excess ensures the complete consumption of the alkyl halide, preventing unreacted halide from complicating the final amine purification.

  • Reaction: Heat the stirred suspension to 90 °C for 6 hours.

  • Workup (Self-Validating Step): Cool the mixture and pour it slowly into 400 mL of ice-cold distilled water. The hydrophobic N-alkylphthalimide will immediately crash out as a voluminous white precipitate. Filter the solid, wash thoroughly with cold water to remove residual DMF, and dry under high vacuum.

Step 3: Ing-Manske Deprotection (Hydrazinolysis)
  • Setup: Suspend the N-alkylphthalimide (1.0 eq, 30 mmol) in 150 mL of absolute ethanol.

  • Addition: Add hydrazine monohydrate (1.5 eq, 45 mmol).

  • Reaction: Reflux the mixture for 2–4 hours.

    • Visual Cue: As the reaction proceeds, the starting material dissolves, followed shortly by the precipitation of a dense, white solid (phthalhydrazide). This phase change drives the reaction forward entropically.

  • Workup (Critical pH Control): Cool the mixture to room temperature. Acidify the suspension with 1M

    
     to pH 2.
    
    • Causality: This protonates the target primary amine, rendering it highly soluble in the aqueous/ethanolic phase, while ensuring the phthalhydrazide byproduct remains completely insoluble.

  • Isolation: Filter off the phthalhydrazide precipitate. Concentrate the filtrate in vacuo to remove ethanol. Basify the remaining aqueous layer with 1M

    
     to pH 11 to generate the free base amine, and extract with DCM (3 × 50 mL).
    
  • Finalization: Dry the combined organic layers over anhydrous

    
    , filter, and evaporate to yield pure 2-(2-fluorophenoxy)ethylamine[6].
    

Visualizations

GabrielWorkflow A Fluorophenol (Starting Material) B 1-(2-Bromoethoxy) fluorobenzene A->B 1,2-Dibromoethane (3 eq) K2CO3, Acetone, Reflux C N-(2-Fluorophenoxyethyl) phthalimide B->C Potassium Phthalimide DMF, 90°C (SN2) D 2-Fluorophenoxyethylamine (Target Amine) C->D Hydrazine Hydrate EtOH, Reflux

Caption: Overall workflow for the Gabriel synthesis of 2-fluorophenoxyethylamine.

IngManskeMech N_Alkyl N-Alkylphthalimide (Substrate) Hydrazine Nucleophilic Attack by Hydrazine (α-effect) N_Alkyl->Hydrazine N2H4·H2O, EtOH Intermediate Tetrahedral Intermediate (Ring Opening) Hydrazine->Intermediate Cyclization Intramolecular Cyclization (Enthalpically Driven) Intermediate->Cyclization Proton Transfer Products Primary Amine + Phthalhydrazide (Precipitate) Cyclization->Products C-N Bond Cleavage

Caption: Mechanistic pathway of the Ing-Manske hydrazinolysis deprotection step.

Quantitative Data & Characterization

The following table summarizes the expected yields and key


 NMR spectroscopic markers used to validate the structural integrity of the intermediates and final product[6].
CompoundStepExpected Yield (%)AppearanceKey

NMR Signals (DMSO-

, 200 MHz)
1-(2-Bromoethoxy)-2-fluorobenzene O-Alkylation85–90Clear Oil

4.35 (t,

), 3.78 (t,

)
N-[2-(2-Fluorophenoxy)ethyl]phthalimide N-Alkylation78–85White Solid

7.90–7.80 (m, Phthalimide Ar-

)
2-(2-Fluorophenoxy)ethylamine Deprotection82Colourless Oil

4.28 (t, 2H,

), 3.14 (t, 2H,

), 1.91 (bs, 2H,

)

Troubleshooting & Optimization Strategies

Observation / IssueRoot Cause AnalysisCorrective Action
Incomplete N-Alkylation (Low Yield in Step 2) Poor solubility of potassium phthalimide in the reaction matrix, or use of wet DMF leading to competitive hydrolysis of the alkyl halide.Ensure DMF is strictly anhydrous. Add a catalytic amount of 18-crown-6 ether or Tetrabutylammonium iodide (TBAI) to enhance the solubility and nucleophilicity of the phthalimide anion.
Difficult Filtration / Low Amine Recovery in Step 3 The target primary amine is co-precipitating or becoming physically trapped within the bulky phthalhydrazide matrix.Strictly adjust the mixture to pH 2 with 1M

prior to filtration. This guarantees the amine is fully protonated (soluble), while the byproduct remains fully precipitated.
Formation of Symmetrical Diether in Step 1 Insufficient excess of 1,2-dibromoethane, allowing the mono-alkylated product to react with a second equivalent of fluorophenol.Maintain a strict ≥ 3.0 molar equivalent excess of 1,2-dibromoethane. Recover the excess via vacuum distillation for reuse.

References

  • Synthesis and Biological Evaluation of 2-Hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(Alkoxycarbonyl)amino]benzoates Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • Discovery of Novel pERK1/2- or β-Arrestin-Preferring 5-HT1A Receptor-Biased Agonists Source: ACS Chemical Neuroscience / Semantic Scholar URL:[Link]

  • Gabriel Synthesis Source: Wikipedia URL:[Link]

  • The Gabriel Synthesis Source: Master Organic Chemistry URL:[Link]

  • Gabriel Synthesis Mechanism and Applications Source: Organic Chemistry Portal URL:[Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Amines from 2-Fluoro-4-methoxyphenoxy Scaffolds via Reductive Amination

Introduction: The Strategic Importance of the 2-Fluoro-4-methoxyphenoxy Scaffold in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the 2-Fluoro-4-methoxyphenoxy Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The 2-fluoro-4-methoxyphenoxy moiety has emerged as a privileged structural motif, conferring a unique combination of physicochemical properties that can significantly enhance the therapeutic potential of drug candidates. The presence of a fluorine atom can modulate pKa, improve metabolic stability by blocking sites of oxidative metabolism, and enhance binding affinity to target proteins through favorable electrostatic interactions.[1] This, combined with the electronic and conformational effects of the methoxy group, makes this scaffold a valuable component in the development of novel therapeutics across various disease areas. Molecules incorporating this scaffold have been investigated for their potential as anti-inflammatory agents, highlighting the therapeutic relevance of this chemical entity.[2]

Reductive amination stands out as a robust and versatile method for the synthesis of secondary and tertiary amines, which are ubiquitous in pharmaceuticals.[3] This reaction offers a highly controlled and efficient means of forming carbon-nitrogen bonds, avoiding the common pitfalls of over-alkylation associated with direct alkylation methods.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of reductive amination to access a diverse range of amine derivatives built upon the 2-fluoro-4-methoxyphenoxy scaffold. We will delve into the underlying principles, provide detailed, field-proven protocols for the synthesis of key precursors and their subsequent reductive amination, and offer insights into experimental design and optimization.

Core Principles of Reductive Amination

Reductive amination is a two-step process, often performed in a single pot, that transforms a carbonyl compound (aldehyde or ketone) and an amine into a more substituted amine.[3] The reaction proceeds via the initial formation of an imine or iminium ion intermediate, which is then reduced to the corresponding amine.

The general mechanism can be visualized as follows:

Reductive_Amination_Mechanism Carbonyl Carbonyl (Aldehyde/Ketone) Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal Nucleophilic Attack Amine Amine (Primary/Secondary) Amine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium Dehydration (Acid-catalyzed) Product Substituted Amine Iminium->Product Reduction Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Product

Figure 1: General mechanism of reductive amination.

The key to a successful one-pot reductive amination lies in the choice of a reducing agent that selectively reduces the protonated imine/iminium ion intermediate over the starting carbonyl compound.[3] This selectivity prevents the wasteful reduction of the aldehyde or ketone to the corresponding alcohol.

Selection of Precursors: Building Blocks for Diversity

The versatility of reductive amination allows for the generation of a vast library of compounds from a set of common precursors. For the 2-fluoro-4-methoxyphenoxy scaffold, the key carbonyl precursors are 2-(2-fluoro-4-methoxyphenoxy)acetaldehyde and 1-(2-fluoro-4-methoxyphenoxy)propan-2-one.

Carbonyl Precursor Structure Amine Partner (Example) Resulting Amine
2-(2-Fluoro-4-methoxyphenoxy)acetaldehydePrimary Amine (R-NH₂)Secondary Amine
Secondary Amine (R₂NH)Tertiary Amine
1-(2-Fluoro-4-methoxyphenoxy)propan-2-onePrimary Amine (R-NH₂)Secondary Amine
Secondary Amine (R₂NH)Tertiary Amine

Table 1: Exemplar precursors for the synthesis of amines based on the 2-fluoro-4-methoxyphenoxy scaffold.

Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-4-methoxyacetophenone (Ketone Precursor)

This protocol is adapted from a patented procedure and provides a reliable method for the synthesis of a key ketone precursor.

Reaction Scheme:

Materials:

  • 2-Fluoroanisole

  • Acetyl chloride

  • Aluminum trichloride (AlCl₃)

  • Dichloromethane (DCM)

  • Ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Methanol

Procedure:

  • To a stirred solution of 2-fluoroanisole (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, cool the mixture to 0 °C using an ice bath.

  • Carefully add aluminum trichloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Slowly add acetyl chloride (1.05 eq) dropwise to the suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

  • Separate the organic layer and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from methanol to afford 2-fluoro-4-methoxyacetophenone as a white solid.

Protocol 2: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and highly selective reducing agent for reductive amination, tolerating a wide range of functional groups.[4][5] This protocol is a general method applicable to both aldehyde and ketone precursors with primary and secondary amines.

Reductive_Amination_Workflow Start Start: Carbonyl Precursor + Amine + Solvent Add_Reducer Add Sodium Triacetoxyborohydride (portion-wise) Start->Add_Reducer Stir Stir at Room Temperature (Monitor by TLC/LC-MS) Add_Reducer->Stir Quench Quench with saturated aq. NaHCO₃ Stir->Quench Extract Extract with Organic Solvent (e.g., DCM, EtOAc) Quench->Extract Wash_Dry Wash with Brine, Dry over Na₂SO₄ Extract->Wash_Dry Purify Purify by Column Chromatography Wash_Dry->Purify End Final Product: Substituted Amine Purify->End

Figure 2: General workflow for reductive amination.

Materials:

  • 2-Fluoro-4-methoxyphenoxy carbonyl precursor (aldehyde or ketone)

  • Amine (primary or secondary)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, for less reactive ketones)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the 2-fluoro-4-methoxyphenoxy carbonyl precursor (1.0 eq) and the amine (1.0-1.2 eq) in 1,2-dichloroethane (DCE) or dichloromethane (DCM), add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature. For less reactive ketones, the addition of a catalytic amount of acetic acid (0.1 eq) may be beneficial.[4]

  • Stir the reaction mixture at room temperature for 2-24 hours. The reaction progress should be monitored by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM or ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amine.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and widely cited synthetic methodologies.[3][4] The success of each reaction can be readily validated through standard analytical techniques:

  • Reaction Monitoring: TLC and LC-MS are essential for tracking the consumption of starting materials and the formation of the product, ensuring the reaction goes to completion.

  • Product Characterization: The identity and purity of the final compounds should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The characteristic signals of the 2-fluoro-4-methoxyphenoxy scaffold and the newly formed amine moiety will confirm the successful transformation.

Conclusion

Reductive amination is a powerful and reliable tool for the synthesis of diverse amine libraries based on the medicinally relevant 2-fluoro-4-methoxyphenoxy scaffold. The use of precursors such as 2-fluoro-4-methoxyacetophenone, coupled with selective and mild reducing agents like sodium triacetoxyborohydride, provides a straightforward and high-yielding pathway to novel compounds with significant potential in drug discovery. The protocols and principles outlined in this application note offer a solid foundation for researchers to explore the chemical space around this important scaffold.

References

  • Wenthur, C. J., Morrison, R., Felts, A. S., Smith, K. A., Engers, J. L., Byers, F. W., Daniels, J. S., Emmitte, K. A., Conn, P. J., & Lindsley, C. W. (2013). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl)(3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). Journal of Medicinal Chemistry, 56(12), 5208–5212. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Catalytic Reductive Amination with Sodium Triacetoxyborohydride. BenchChem.
  • BenchChem. (2025).
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Wenthur, C. J., Morrison, R., Felts, A. S., Smith, K. A., Engers, J. L., Byers, F. W., Daniels, J. S., Emmitte, K. A., Conn, P. J., & Lindsley, C. W. (2013). Discovery of (R)-(2-Fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl)(3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 Selective and CNS Penetrant Negative Allosteric Modulator (NAM). Figshare. [Link]

  • Myers, A. G. (n.d.). Chemistry 115 Handouts. Harvard University.
  • UCL Discovery. (2023, February 8). RSC Medicinal Chemistry - REVIEW. [Link]

  • Zhou, Y., & Wang, J. (2025). Multicomponent Synthesis of Fluorine-Containing Bioactive Compounds and Drugs.
  • Wenthur, C. J., Morrison, R., Felts, A. S., Smith, K. A., Engers, J. L., Byers, F. W., Daniels, J. S., Emmitte, K. A., Conn, P. J., & Lindsley, C. W. (2013). Discovery of (R)-(2-Fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl)(3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 Selective and CNS Penetrant Negative Allosteric Modulator (NAM). PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ScienceDaily. (2025, February 21). Novel method to synthesize valuable fluorinated drug compounds. [Link]

  • Zhou, Y., & Wang, J. (2024, December 17). Next Generation of Fluorine-Containing Pharmaceuticals, Compounds Currently in Phase II−III Clinical Trials of Major Pharmaceu.
  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • Jiang, T., et al. (2008). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o2023. [Link]

  • Preprints.org. (2026, February 4). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. [Link]

  • Zhou, Y., & Wang, J. (2024, February 15).
  • Drug Hunter. (2025, December 2). 2025 Medicinal Chemistry Reviews at a Glance. [Link]

  • Kumar, P., et al. (2012). Synthesis and application of 2′-fluoro substituted cap analogs. PMC. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Fluoro-4-methylaniline. [Link]

Sources

Method

Application Note: Engineering Ternary Complex Stability Using Phenoxyethylamine Linkers in PROTAC Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocol Introduction & Rationale Proteolysis Targeting Chimeras (PROTACs) have re...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocol

Introduction & Rationale

Proteolysis Targeting Chimeras (PROTACs) have revolutionized targeted protein degradation by hijacking the ubiquitin-proteasome system to eliminate disease-causing proteins. A PROTAC is a heterobifunctional molecule comprising an E3 ligase ligand, a protein of interest (POI) ligand (warhead), and a chemical linker.

Historically, linker design relied heavily on flexible polyethylene glycol (PEG) or alkyl chains. However, the field is undergoing a paradigm shift toward structurally rigidified and functionalized linkers to optimize physicochemical properties and ternary complex thermodynamics . Among these next-generation structural motifs, the phenoxyethylamine (PEA) linker—often utilized as a bifunctional 2-(4-aminophenoxy)ethylamine derivative—has emerged as a highly versatile scaffold. It offers a unique balance of conformational pre-organization, synthetic tractability, and favorable pharmacokinetics that pure PEG or alkyl chains cannot achieve.

Mechanistic Insights: The Causality of Linker Selection

As a Senior Application Scientist, I frequently observe PROTAC projects fail in late-stage in vitro testing not due to poor binary affinity, but due to unfavorable ternary complex kinetics. The selection of a PEA linker addresses three critical thermodynamic and structural failure points:

  • Minimizing Entropic Penalty (

    
    ):  Highly flexible PEG linkers suffer a massive entropic penalty upon folding into the constrained conformation required to bridge the POI and E3 ligase. The incorporation of the planar phenyl ring in the PEA linker restricts the degrees of rotational freedom, lowering this entropic barrier and pre-organizing the molecule for complexation.
    
  • Enhancing Positive Cooperativity (

    
    ):  PROTAC-induced degradation requires ternary complex formation, and direct protein-protein or protein-linker interactions dictate the degradation efficacy . The aromatic ring of the PEA linker can actively participate in the ternary complex interface via 
    
    
    
    stacking or cation-
    
    
    interactions with surface residues, transforming a non-cooperative binary binder into a highly cooperative ternary system.
  • Optimizing Pharmacokinetics: PEA linkers provide an intermediate lipophilicity (LogP) between highly polar PEGs and highly lipophilic alkyl chains. This balance prevents the molecule from becoming trapped in lipid bilayers (a common issue with alkyl linkers) while maintaining sufficient hydrophobicity for cellular penetration.

Table 1: Comparative Physicochemical and Thermodynamic Profiling of PROTAC Linker Motifs
Linker MotifRepresentative StructureConformational FlexibilityEntropic Penalty (

)
Typical LogP ImpactTernary Complex Cooperativity Potential
Alkyl -(CH₂)_n-HighHigh+++ (Highly Lipophilic)Low
PEG -(CH₂-CH₂-O)_n-HighHigh--- (Highly Polar)Low
Phenoxyethylamine -Ar-O-CH₂-CH₂-NH- Moderate (Pre-organized) Moderate Neutral / Balanced High (

stacking)
Rigid Alkynes -C≡C-LowLow++ (Lipophilic)Moderate

Logical Workflow of PEA-PROTAC Development

PEA_Workflow N1 Warhead Selection (POI Binder) N3 Phenoxyethylamine (PEA) Linker Integration N1->N3 N2 E3 Ligand Selection (e.g., VHL, CRBN) N2->N3 N4 Regioselective Coupling (Synthesis) N3->N4 Chemical Assembly N5 Ternary Complex Validation (TR-FRET) N4->N5 Purified PROTAC N6 In Vitro Degradation Assay (Western Blot) N5->N6 Positive Cooperativity N7 Lead Optimization (Linker Length/Substitution) N6->N7 Structure-Activity Relationship N7->N3 Iterative Design

Workflow for the design, synthesis, and validation of phenoxyethylamine-linked PROTACs.

Experimental Protocols

The following protocols detail the regioselective synthesis of a PEA-PROTAC and its subsequent biophysical validation. These steps are designed as a self-validating system , ensuring that any observed degradation is strictly mechanistically driven.

Protocol A: Regioselective Synthesis of a PEA-Linked PROTAC

Objective: Couple an E3 ligase ligand and a POI warhead to a bifunctional 2-(4-aminophenoxy)ethylamine linker without the use of orthogonal protecting groups.

Expert Insight on Causality: The aliphatic amine of the PEA linker (pKa ~9.5) is significantly more nucleophilic than the aniline amine (pKa ~4.5). We exploit this massive electronic disparity to perform regioselective coupling. By strictly controlling the reaction pH, the aliphatic amine is selectively acylated, leaving the aniline intact for a subsequent, more vigorously activated coupling step.

Step-by-Step Methodology:

  • Aliphatic Amine Coupling (E3 Ligand Attachment):

    • Dissolve the E3-ligand-NHS ester (1.0 eq) and 2-(4-aminophenoxy)ethylamine (1.1 eq) in anhydrous DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) to adjust the apparent pH to exactly 8.0.

    • Stir at room temperature for 2 hours. Do not exceed 2 hours to prevent off-target acylation of the aniline.

    • Monitor completion via LC-MS. The intermediate should show exclusive functionalization at the aliphatic tail.

  • Aniline Coupling (Warhead Attachment):

    • To the crude mixture, add the carboxylic acid derivative of the POI warhead (1.2 eq).

    • Add HATU (1.5 eq) and additional DIPEA (3.0 eq).

    • Causality: Aniline amines are poor nucleophiles. HATU is required here because it generates a highly reactive OAt-ester intermediate, providing the necessary thermodynamic driving force to acylate the deactivated aniline nitrogen.

    • Stir at 40°C for 12 hours.

  • Purification:

    • Quench with water and purify the final PROTAC via Preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize to obtain the target compound.

Protocol B: Ternary Complex Validation via TR-FRET

Objective: Quantify the cooperativity (


) of the ternary complex to ensure the PEA linker is actively stabilizing the POI-PROTAC-E3 interface.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing 10 nM of Terbium (Tb)-labeled E3 ligase and 10 nM of AlexaFluor 647 (AF647)-labeled POI in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 0.1% BSA).

  • PROTAC Titration: Dispense the PEA-PROTAC into a 384-well microplate in a 12-point dose-response format (ranging from 0.1 nM to 10 µM).

  • Incubation & Reading: Add the protein master mix to the PROTAC wells. Incubate for 60 minutes at room temperature to reach thermodynamic equilibrium. Read the TR-FRET signal (Emission ratio 665 nm / 615 nm).

  • Self-Validation Check (The "Hook Effect"): A successful PROTAC will yield a bell-shaped curve. At highly elevated concentrations (>1 µM), the FRET signal must decrease. Causality: High concentrations of PROTAC saturate both proteins independently, forming binary complexes that outcompete the ternary complex. If the curve does not dip at high concentrations, the compound is aggregating and acting as a non-specific molecular glue, invalidating the PROTAC mechanism.

Protocol C: Mechanistic Cellular Degradation Assay

Objective: Confirm that the observed POI depletion is strictly dependent on the ubiquitin-proteasome system (UPS).

Step-by-Step Methodology:

  • Seed target cells (e.g., HeLa or specific cancer lines) in 6-well plates and incubate until 70% confluent.

  • Self-Validation Check (Inhibitor Pre-treatment): Pre-treat control wells with either the proteasome inhibitor MG132 (10 µM) or the NEDD8-activating enzyme inhibitor MLN4924 (1 µM) for 2 hours prior to PROTAC addition.

  • Treat cells with the optimized PEA-PROTAC (e.g., 100 nM) for 12 hours.

  • Lyse cells and analyze POI levels via Western Blot.

  • Data Interpretation: If the PROTAC is functioning correctly, the POI will be degraded in the standard treatment wells. However, in the wells pre-treated with MG132 or MLN4924, protein levels must be completely rescued. Causality: By blocking the proteasome (MG132) or preventing the neddylation required for cullin-RING E3 ligase activation (MLN4924), you prove that the PEA-PROTAC is actively utilizing the intended UPS pathway, rather than causing off-target cytotoxicity or lysosomal degradation .

References

  • Title: Current strategies for the design of PROTAC linkers: a critical review Source: Exploration of Targeted Antitumor Therapy (2020) URL: [Link]

  • Title: Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic Source: Signal Transduction and Targeted Therapy (2019) URL: [Link]

  • Title: Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 Source: Journal of Medicinal Chemistry (2019) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Improving yield of 2-(2-Fluoro-4-methoxyphenoxy)ethan-1-amine synthesis

Technical Support Center: Aryloxyethylamine Synthesis Optimization Welcome to the Technical Support Center for the synthesis of 2-(2-Fluoro-4-methoxyphenoxy)ethan-1-amine . This molecule is a highly valued building block...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Aryloxyethylamine Synthesis Optimization

Welcome to the Technical Support Center for the synthesis of 2-(2-Fluoro-4-methoxyphenoxy)ethan-1-amine . This molecule is a highly valued building block and privileged scaffold in medicinal chemistry, frequently utilized in the development of monoacylglycerol lipase (MAGL) inhibitors and cholesteryl ester transfer protein (CETP) inhibitors.

Synthesizing aryloxyethylamines often seems straightforward on paper, but researchers frequently encounter severe yield bottlenecks due to competitive side reactions, challenging purifications, and unintended functional group cleavage. This guide is designed to provide you with field-proven, mechanistically grounded solutions to optimize your workflow.

Synthetic Route Overview

To establish a baseline, it is critical to understand the available synthetic pathways. The diagram below illustrates the three primary routes to synthesize 2-(2-Fluoro-4-methoxyphenoxy)ethan-1-amine.

SynthesisRoutes SM 2-Fluoro-4-methoxyphenol Route1 Route A: Direct Alkylation + N-Boc-2-bromoethylamine (K2CO3, DMF, 80°C) SM->Route1 Route2 Route B: Mitsunobu Reaction + N-Boc-ethanolamine (PPh3, DIAD, THF, 0°C to RT) SM->Route2 Route3 Route C: Nitrile Alkylation + Chloroacetonitrile (Cs2CO3, MeCN, Reflux) SM->Route3 Int1 N-Boc-2-(2-Fluoro-4-methoxyphenoxy) ethan-1-amine Route1->Int1 Route2->Int1 Int2 2-(2-Fluoro-4-methoxyphenoxy) acetonitrile Route3->Int2 Deprotect Acidic Deprotection (4M HCl in Dioxane) Int1->Deprotect Reduce Nitrile Reduction (LiAlH4 or H2/Pd-C) Int2->Reduce Target 2-(2-Fluoro-4-methoxyphenoxy) ethan-1-amine (Target Molecule) Deprotect->Target Reduce->Target

Figure 1: Comparison of the three primary synthetic routes for aryloxyethylamine generation.

Troubleshooting FAQs & Mechanistic Insights

Q1: Why is my yield consistently below 40% when alkylating directly with 2-bromoethylamine hydrobromide?

The Causality: 2-bromoethylamine hydrobromide contains an unprotected primary amine. Under the basic conditions (e.g., K₂CO₃ or Cs₂CO₃) required to deprotonate 2-fluoro-4-methoxyphenol, the primary amine of the alkylating agent also becomes highly nucleophilic. This leads to competitive inter- and intramolecular N-alkylation, forming volatile aziridines or dimerized secondary/tertiary amines, drastically reducing the yield of the desired O-alkylated product [1]. The Solution: Switch to a nitrogen-protected electrophile, such as N-Boc-2-bromoethylamine . The bulky, electron-withdrawing tert-butyloxycarbonyl (Boc) group completely eliminates the nucleophilicity of the nitrogen, ensuring >95% regioselectivity for O-alkylation [2].

Q2: I am using the Mitsunobu route (Route B), but I lose most of my product trying to separate it from Triphenylphosphine Oxide (TPPO). How can I fix this?

The Causality: The Mitsunobu reaction generates stoichiometric amounts of TPPO. TPPO is highly polar and frequently co-elutes with aryloxyethylamines during silica gel chromatography, making purification tedious and lossy [3]. The Solution: Implement a chromatography-free precipitation strategy. Conduct the reaction in toluene or THF. Upon completion, cool the mixture to 0 °C and add a non-polar solvent like hexanes. TPPO forms a highly insoluble 1:1 hydrogen-bonded complex with the reduced hydrazine dicarboxylate byproduct (e.g., H₂DIAD), which can be removed via simple vacuum filtration, recovering >85% of the pure product in the filtrate [4].

Q3: During the final Boc-deprotection step, I observe ether cleavage and degradation. How do I prevent this?

The Causality: The 2-fluoro-4-methoxy substitution pattern creates an electron-rich aromatic system. This makes the newly formed ether linkage susceptible to cleavage by strongly nucleophilic aqueous acids (like HBr or HI) or prolonged heating in concentrated aqueous HCl. The Solution: Utilize strictly anhydrous acidic conditions. A solution of 4M HCl in 1,4-dioxane at room temperature for 2 hours effectively cleaves the Boc group by generating isobutylene gas and carbon dioxide, leaving the sensitive ether bonds perfectly intact.

Quantitative Route Comparison

To aid in route selection, the following table summarizes the quantitative metrics of each pathway based on optimized laboratory conditions. Route A (N-Boc) is the definitive recommendation for scalability and yield.

Synthesis RouteReagentsAvg. Yield (%)Reaction TimePrimary ImpuritiesScalability
Direct Alkylation (Unprotected) 2-Bromoethylamine·HBr, K₂CO₃25 - 40%24 hAziridine, Dimerized aminesPoor
Direct Alkylation (N-Boc) N-Boc-2-bromoethylamine, K₂CO₃85 - 95% 12 - 16 h Unreacted phenol (trace)Excellent
Mitsunobu Reaction N-Boc-ethanolamine, PPh₃, DIAD70 - 85%4 - 8 hTPPO, H₂DIADModerate
Nitrile Reduction Chloroacetonitrile, then LiAlH₄60 - 75%18 hSecondary aminesModerate

Self-Validating Troubleshooting Decision Tree

Use this logical workflow to diagnose and correct yield drops dynamically during your experiments.

Troubleshooting Start Issue Detected: Low Yield of Final Amine Check1 Is the intermediate O-alkylated properly? Start->Check1 No1 No: Unreacted Phenol or Side Products Check1->No1 No Yes1 Yes: Intermediate is pure Check1->Yes1 Yes Check2 Are you using unprotected 2-bromoethylamine? No1->Check2 Check3 Is the ether bond cleaving during deprotection? Yes1->Check3 Fix1 Switch to N-Boc-2-bromoethylamine to prevent N-alkylation Check2->Fix1 Yes Fix2 Avoid strong aqueous acids. Use 4M HCl in Dioxane Check3->Fix2 Yes

Figure 2: Diagnostic decision tree for isolating yield bottlenecks in aryloxyethylamine synthesis.

Optimized Step-by-Step Methodology (Route A)

This protocol is designed as a self-validating system . At each critical juncture, a validation checkpoint is provided so you can confirm the mechanistic success of the step before committing further time and reagents.

Phase 1: O-Alkylation
  • Preparation: In an oven-dried round-bottom flask under nitrogen, dissolve 2-fluoro-4-methoxyphenol (1.0 equiv, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF) (20 mL) [5].

  • Deprotonation: Add anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv, 20 mmol). Stir at room temperature for 30 minutes. The solution may darken slightly as the phenoxide anion forms.

  • Alkylation: Add N-Boc-2-bromoethylamine (1.2 equiv, 12 mmol) in one portion. Heat the reaction mixture to 80 °C and stir for 14 hours.

  • Self-Validation Checkpoint 1: Perform TLC (Hexanes:EtOAc 4:1). The starting phenol (R_f ~0.3, stains strongly with KMnO₄) should be consumed. A new UV-active spot (N-Boc intermediate, R_f ~0.6) should appear. Crucially, this spot must test NEGATIVE with Ninhydrin stain, proving the amine is still protected.

  • Workup: Cool to room temperature. Quench with ice water (50 mL) and extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 20 mL) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Phase 2: Anhydrous Deprotection & Freebasing
  • Deprotection: Dissolve the crude N-Boc intermediate in anhydrous Dichloromethane (DCM) (10 mL). Slowly add 4M HCl in 1,4-dioxane (10 mL). Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint 2: Gas evolution (isobutylene and CO₂) should be visible initially. Perform TLC (Hexanes:EtOAc 4:1). The intermediate spot (R_f ~0.6) should disappear entirely, and product material will remain stuck at the baseline.

  • Freebasing: Concentrate the mixture to dryness to yield the hydrochloride salt. To obtain the free base, dissolve the salt in minimal water, adjust to pH 10-11 using 1M NaOH, and extract with DCM (3 × 20 mL).

  • Final Validation: Dry the DCM layer over Na₂SO₄ and concentrate. The final product will appear as a pale yellow oil. TLC in DCM:MeOH:NH₄OH (90:9:1) will show a single spot (R_f ~0.4) that stains bright pink/purple with Ninhydrin, confirming the presence of the primary amine.

References

  • Organic Syntheses. "A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols." Organic Syntheses, Vol. 86, p. 274 (2009). Available at:[Link]

  • Scientific Update. "Triphenylphosphine Oxide- Waste Not, Want Not." Scientific Update UK. Available at:[Link]

  • eScholarship (UCLA). "UCLA Electronic Theses and Dissertations: Synthesis of Biomolecule-Polymer Conjugates." University of California. Available at: [Link]

Optimization

Preventing over-alkylation during phenoxyethylamine synthesis

Topic: Preventing Over-Alkylation & Side-Reactions Introduction: The Selectivity Paradox Synthesizing 2-phenoxyethylamine (PEA) and its derivatives presents a classic "selectivity paradox" in organic chemistry. You are n...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Over-Alkylation & Side-Reactions

Introduction: The Selectivity Paradox

Synthesizing 2-phenoxyethylamine (PEA) and its derivatives presents a classic "selectivity paradox" in organic chemistry. You are navigating two distinct "over-alkylation" risks depending on your synthetic route:

  • O-Alkylation (Ether Formation): When reacting phenol with 1,2-dibromoethane, the risk is forming the bis-phenoxy ether (dimer) rather than the desired 2-phenoxyethyl bromide.

  • N-Alkylation (Amine Formation): When reacting 2-phenoxyethyl halides with ammonia or primary amines, the risk is "runaway" alkylation, producing secondary/tertiary amines or quaternary ammonium salts.

This guide moves beyond basic textbook definitions to provide field-proven protocols for ensuring mono-selectivity at both the oxygen and nitrogen centers.

Module 1: Strategic Route Selection

Before touching a reagent, select your pathway based on your specific purity requirements and available starting materials.

SynthesisStrategy Start Target: 2-Phenoxyethylamine Decision Primary Constraint? Start->Decision RouteA Route A: Gabriel Synthesis (High Purity / Multi-step) Decision->RouteA Max Purity RouteB Route B: Reductive Amination (Mild Conditions / No Halides) Decision->RouteB Avoid Halides RouteC Route C: Direct Ammonolysis (High Throughput / Low Selectivity) Decision->RouteC Lowest Cost OutcomeA 100% Primary Amine (No Over-alkylation) RouteA->OutcomeA OutcomeB High Selectivity (Requires Phenoxyacetaldehyde) RouteB->OutcomeB OutcomeC Mixture of 1°, 2°, 3° Amines (Requires difficult purification) RouteC->OutcomeC

Figure 1: Decision tree for selecting the optimal synthesis route based on selectivity requirements.

Module 2: The Nitrogen Challenge (Preventing Poly-Amines)

The Problem: Direct alkylation of ammonia with 2-phenoxyethyl bromide is kinetically flawed. The product (a primary amine) is more nucleophilic than the reactant (ammonia), leading to a "runaway train" of alkylations (secondary


 tertiary 

quaternary).[1]

The Solution: The Gabriel Synthesis (Ing-Manske Procedure).[2][3] By using potassium phthalimide, we introduce a "masked" nitrogen source. The imide nitrogen, once alkylated, is non-nucleophilic due to resonance stabilization with the two carbonyl groups. This physically prevents over-alkylation.[1][2]

Protocol: Gabriel Synthesis of 2-Phenoxyethylamine

Step 1: N-Alkylation (The "Lock")

  • Reagents: Potassium Phthalimide (1.05 eq), 2-Phenoxyethyl bromide (1.0 eq).

  • Solvent: DMF (Anhydrous). Note: DMF promotes

    
     kinetics.
    
  • Procedure: Heat to 90°C for 4-6 hours.

  • Checkpoint: TLC should show disappearance of the alkyl bromide. The product, N-(2-phenoxyethyl)phthalimide, precipitates upon pouring the reaction mixture into ice water.

Step 2: Hydrazinolysis (The "Key")

  • Reagents: Hydrazine hydrate (1.2 eq) or Methylamine (modern variant).

  • Solvent: Ethanol (reflux).

  • Mechanism: The hydrazine attacks the phthalimide carbonyls, releasing the primary amine and forming the stable byproduct phthalhydrazide.

  • Workup: Acidify with HCl to precipitate phthalhydrazide. Filter. Basify the filtrate (NaOH) and extract the free amine with DCM.

Data: Selectivity Comparison

MethodPrimary Amine YieldSecondary AmineTertiary/Quat Salts
Direct Ammonolysis 30-45%20-30%15-25%
Gabriel Synthesis 85-95% 0% 0%
Reductive Amination 75-85%<5%<1%
Module 3: The Oxygen Challenge (Preventing Bis-Ethers)

The Problem: When synthesizing the precursor (2-phenoxyethyl bromide) from phenol and 1,2-dibromoethane, the phenoxide ion can attack both ends of the dibromide, forming 1,2-diphenoxyethane (a dimer).

The Solution: Statistical Kinetic Control. You must ensure that a phenoxide ion statistically encounters a fresh dibromide molecule rather than an already mono-substituted product.

Troubleshooting Guide: O-Alkylation

Q: I am seeing large amounts of white solid byproduct (diphenoxyethane). How do I stop this? A: You are likely running the reaction at a 1:1 stoichiometry.

  • Fix: Use a large excess of 1,2-dibromoethane (3.0 to 5.0 equivalents). The excess acts as both reagent and co-solvent, ensuring the phenoxide hits a dibromide molecule first.

  • Recovery: 1,2-dibromoethane has a lower boiling point (131°C) than the product and can be distilled off and recycled.

Q: Can I use Phase Transfer Catalysis (PTC)? A: Yes, and it is highly recommended.

  • System: Water (Phenol + NaOH) / 1,2-Dibromoethane (Organic phase).

  • Catalyst: TBAB (Tetrabutylammonium bromide, 1-3 mol%).

  • Why: PTC keeps the bulk phenoxide in the aqueous phase, transporting small amounts into the organic phase where the dibromide concentration is massive. This locally high ratio of Electrophile:Nucleophile favors mono-substitution.

GabrielWorkflow Input Phenol Step1 O-Alkylation (XS Dibromide + PTC) Input->Step1 Inter1 Phenoxyethyl Bromide Step1->Inter1 Mono-selective Step2 N-Alkylation (K-Phthalimide) Inter1->Step2 Inter2 Phthalimide Adduct Step2->Inter2 No Over-alkylation Step3 Hydrazinolysis (Ing-Manske) Inter2->Step3 Final 1° Phenoxyethylamine (>98% Purity) Step3->Final

Figure 2: Optimized workflow combining PTC for O-selectivity and Gabriel Synthesis for N-selectivity.

FAQ: Common Experimental Pitfalls

Q: My Gabriel synthesis product is solidifying and trapping the amine. What happened? A: This is common during the hydrazine step. The byproduct (phthalhydrazide) is voluminous.

  • Fix: Add sufficient ethanol to maintain a stirrable slurry. If the amine is trapped in the solid, perform an acidic digest (add HCl, heat, filter off the insoluble phthalhydrazide, then basify the filtrate).

Q: Can I use the Delépine Reaction instead? A: Yes. Reacting the phenoxyethyl bromide with Hexamethylenetetramine (HMTA) followed by acid hydrolysis is a valid alternative. It is often cheaper than the Gabriel method but can suffer from slower kinetics and requires strong acid hydrolysis which might cleave the ether linkage if too harsh.

Q: Why not just use reductive amination? A: Reductive amination requires phenoxyacetaldehyde . While excellent for selectivity, the aldehyde is less stable (prone to polymerization/oxidation) and harder to source/synthesize than the robust phenoxyethyl bromide. If you have the aldehyde, use NaBH(OAc)3 with ammonium acetate.

References
  • Gabriel, S. (1887).[3][4] "Ueber eine Darstellungsweise primärer Amine aus den entsprechenden Halogenverbindungen." Berichte der deutschen chemischen Gesellschaft, 20(2), 2224–2236.[4]

  • Ing, H. R., & Manske, R. H. (1926).[3] "Modification of the Gabriel Synthesis of Amines." Journal of the Chemical Society, 2348–2351. (The standard hydrazine cleavage protocol).

  • Salvatore, R. N., et al. (2002).[5] "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[5] The Journal of Organic Chemistry, 67(3), 674–683.[5] (Discussion on selectivity challenges).

  • Master Organic Chemistry. (2017). "Alkylation of Amines (Sucks!) - Why Direct Alkylation Fails."

Sources

Troubleshooting

Purification methods for oily phenoxyethylamine free bases

Technical Support Center: Purification of Oily Phenoxyethylamine Free Bases Status: Operational Ticket ID: PURE-AMINE-001 Assigned Specialist: Senior Application Scientist Executive Summary Phenoxyethylamines (and their...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Oily Phenoxyethylamine Free Bases

Status: Operational Ticket ID: PURE-AMINE-001 Assigned Specialist: Senior Application Scientist

Executive Summary

Phenoxyethylamines (and their derivatives like fluoxetine, atomoxetine, and various adrenergic agents) frequently present as viscous oils rather than crystalline solids in their free base form. This "oiling out" is often due to trace solvent retention, rotameric freedom of the ether linkage, or eutectic depression from minor impurities.

This guide provides a tiered troubleshooting approach, moving from fundamental workup optimizations to advanced chromatographic and salt-formation strategies.

Module 1: The "Oiling Out" Diagnostic

The Problem: You have removed the solvent, but the product remains a cloudy, viscous oil that refuses to crystallize, even with scratching or cooling.

Root Cause Analysis:

  • Eutectic Impurities: Even 2-3% impurity can depress the melting point significantly, keeping the substance in a liquid state (eutectic melt).

  • Solvent Entrapment: Chlorinated solvents (DCM, Chloroform) often form strong intermolecular interactions with amines, preventing lattice formation.

  • Intrinsic Properties: Many phenoxyethylamines have low melting points (<50 °C) and exist naturally as oils at room temperature.

Decision Matrix: Before attempting complex purification, determine if the oil can be crystallized or if it requires chemical purification.

AmineDecisionTree Start Crude Oily Amine CheckPurity Check Purity (TLC/LCMS) Start->CheckPurity HighPurity High Purity (>95%) CheckPurity->HighPurity Clean single spot LowPurity Low Purity (<90%) CheckPurity->LowPurity Multiple spots VacDry High Vac Drying (Remove Solvent Traps) HighPurity->VacDry SaltForm Convert to Salt (HCl/Oxalate) HighPurity->SaltForm AcidBase Acid-Base Back-Extraction LowPurity->AcidBase Chromatography Buffered Flash Chromatography LowPurity->Chromatography

Figure 1: Decision logic for handling oily amine intermediates.

Module 2: Acid-Base Back-Extraction (The "Wash" Protocol)

This is the most robust method for purifying lipophilic amines without chromatography. It relies on the reversible protonation of the amine nitrogen.

The Concept: Neutral impurities stay in the organic layer when you extract the amine into acid. Acidic impurities stay in the aqueous layer when you extract the amine back into base.

Protocol: The "Three-Swing" Method

StepActionChemical Logic
1. Solubilize Dissolve crude oil in Diethyl Ether or MTBE . (Avoid DCM if possible to prevent emulsions).Creates the initial organic phase.
2. Protonate (Forward Extract) Extract with 1M HCl (aq) (3x). Collect the aqueous layer.[1][2]Amine

Ammonium salt (

).[1] Moves to water. Neutral impurities stay in Ether.
3. Wash Wash the combined acidic aqueous layer with fresh Ether (1x).Removes mechanically trapped neutral organics.
4.[3] Basify (The Swing) Cool aqueous layer on ice. Slowly add 6M NaOH until pH > 12.Ammonium salt

Free Base (

). Product becomes insoluble in water (oils out).[3]
5. Recover (Back Extract) Extract the cloudy aqueous mixture with DCM or Ether (3x).Pure free base moves back to organic phase.
6. Dry Wash organic with Brine, dry over

, filter, and concentrate.
Removal of water is critical to induce crystallization.

Troubleshooting:

  • Emulsions: If an emulsion forms during Step 2, add a small amount of brine or methanol to break surface tension.

  • Oiling out in water: In Step 4, the amine may form a sticky oil on the glass. This is good! It means the free base is regenerating. Ensure you rinse the flask walls thoroughly during Step 5.

Module 3: Chromatographic Strategies

Standard silica gel is acidic (


). Basic amines (

) will hydrogen bond strongly to silanols, causing severe tailing and yield loss.

Strategy A: Mobile Phase Modifiers (The "Competitor" Method) Add a base to the mobile phase to block silanol sites.[4]

  • Modifier: Triethylamine (TEA) or Ammonium Hydroxide (

    
    ).
    
  • Concentration: 1% to 5% v/v.

  • Recommended System: DCM : Methanol :

    
     (90:9:1).
    
    • Note:

      
       is superior to TEA for mass spec applications (volatile) and often provides sharper peaks, but it is immiscible with pure DCM. You must have Methanol present to solubilize the aqueous ammonia.[5]
      

Strategy B: Amine-Functionalized Silica (The "Shield" Method) Use "KP-NH" or similar amino-silica cartridges. The stationary phase is pre-capped with amine groups.

  • Benefit: No need for toxic TEA in your solvent.

  • Solvent System: You can use standard Hexane/Ethyl Acetate gradients.[4][6][7]

  • Result: Amines elute like neutral compounds (no tailing).

ChromatographyFlow cluster_Standard Standard Silica cluster_Amino Amino-Silica (KP-NH) Input Crude Amine AcidSilica Acidic Silanols Input->AcidSilica BasicSilica Basic Surface Input->BasicSilica Tailing Severe Tailing Yield Loss AcidSilica->Tailing No Modifier Modifier Add 1% TEA/NH3 AcidSilica->Modifier Block Sites CleanSep Sharp Peaks Hex/EtOAc BasicSilica->CleanSep

Figure 2: Comparison of chromatographic approaches for basic amines.

Module 4: Salt Formation (Crystallization)

If the free base is inherently an oil, convert it to a crystalline salt for storage and characterization.

1. The Hydrochloride (HCl) Salt:

  • Method: Dissolve oil in dry Ether. Add 2M HCl in Ether (or Dioxane) dropwise.

  • Pros: Pharmaceutically common.

  • Cons: Often hygroscopic; can form "gums" if water is present.

2. The Oxalate Salt (The Crystallization King): Oxalic acid often forms highly crystalline lattices with phenoxyethylamines due to strong hydrogen bonding networks.

  • Method:

    • Dissolve 1 eq of amine oil in minimal hot Ethanol/EtOAc.

    • Add 1 eq of Oxalic Acid (anhydrous) dissolved in hot Ethanol.

    • Cool slowly. White needles usually precipitate.

  • Pros: High melting points, non-hygroscopic, excellent for NMR/X-ray.

  • Cons: Toxic (not for final drug formulation, but great for purification).

3. The Fumarate Salt:

  • Use Case: If Oxalate is too toxic or fails. Fumarates are pharmaceutically acceptable and often crystallize well.

Frequently Asked Questions (FAQ)

Q: I used TEA in my column, but now my NMR shows TEA peaks. How do I remove it? A: TEA has a high boiling point (


). To remove it:
  • Rotovap down to an oil.

  • Redissolve in DCM.

  • Wash with Saturated Sodium Bicarbonate (TEA is basic, but less lipophilic than your product; some will wash out, but not all).

  • Best Method: Azeotrope with Toluene on the rotovap (3x). Toluene helps carry off the amine. Finally, dry under high vacuum (<1 mbar) overnight.

Q: My amine oiled out during the HCl salt formation. What went wrong? A: You likely had trace water or added the acid too fast.

  • Fix: Decant the solvent. Dissolve the oily gum in a minimum amount of hot Isopropanol (IPA). Add Diethyl Ether until just cloudy. Place in the freezer (-20°C). The gum should harden into crystals.

Q: Can I distill phenoxyethylamines? A: Yes, but be cautious. The ether linkage is generally stable, but high temperatures can cause oxidation. Use Kugelrohr distillation under high vacuum (<0.1 mmHg). If the boiling point is >150°C at 0.1 mmHg, avoid distillation to prevent decomposition.

References

  • Biotage. (2023).[5][7] Strategies for Flash Chromatography of Basic Amines. Retrieved from

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Chemistry LibreTexts. (2022). Acid-Base Extraction.[1][2][3][8] Retrieved from

  • **Stahl, P. H., &

Sources

Optimization

Technical Support Center: Stability of Fluorinated Methoxy Phenoxy Ethers

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Acidic Stability & Hydrolysis Resistance of Fluorinated Ether Linkages Core Directive & Scientific Scope Executive Summary: Fluorina...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Acidic Stability & Hydrolysis Resistance of Fluorinated Ether Linkages

Core Directive & Scientific Scope

Executive Summary: Fluorinated methoxy phenoxy ethers (e.g., trifluoromethoxy benzenes, difluoromethoxy linkers) represent a unique class of pharmacophores. Unlike standard alkyl-aryl ethers (anisoles) which are susceptible to acid-catalyzed cleavage, fluorinated analogs exhibit remarkable stability under Brønsted acidic conditions. This guide addresses the "Stability Paradox" : why adding electron-withdrawing fluorine atoms prevents the very hydrolysis reactions that typically degrade ether linkages.

Scope of Support: This guide covers stability profiles for:

  • Trifluoromethoxy groups (

    
    ) 
    
  • Difluoromethoxy groups (

    
    ) 
    
  • Fluorinated phenoxy scaffolds

The Science: Mechanism of Stabilization

To troubleshoot effectively, you must understand the underlying physical organic chemistry. The stability of these ethers is dictated by the basicity of the ether oxygen .

The Stability Paradox

Standard acid hydrolysis of an ether (


 or 

pathway) requires an initial activation step: Protonation of the oxygen atom .
  • Standard Anisole (

    
    ):  The oxygen lone pairs are available. 
    
    
    
    binds, creating a good leaving group (
    
    
    ), leading to cleavage.
  • Fluorinated Ether (

    
    ):  Fluorine is the most electronegative element (
    
    
    
    ). Through a strong inductive effect (
    
    
    ), it pulls electron density away from the oxygen.
    • Result: The oxygen becomes electron-deficient (hypobasic).

    • Outcome:

      
       cannot bind to the oxygen. Without protonation, hydrolysis cannot initiate .
      
Comparative Data: Electronic Properties
Functional GroupHammett Constant (

)
Oxygen BasicityAcid Stability (pH 1, 24h)Metabolic Stability (Microsomal)
Methoxy (

)
-0.27 (Donor)HighStable (degrades in HI/HBr)Low (O-demethylation)
Trifluoromethoxy (

)
+0.35 (Withdrawing)Negligible Highly Stable High (Blocked oxidation)
Difluoromethoxy (

)
+0.18 (Withdrawing)Very LowStable Moderate (H-bond donor)

Key Insight: The


 of the conjugate acid of anisole is approx -3.5. The 

of a protonated trifluoromethoxy group is estimated below -10. Standard aqueous acids (HCl,

) are simply not strong enough to protonate the oxygen.

Visualization: Mechanistic Pathways

The following diagram illustrates the divergence in stability pathways between standard and fluorinated ethers.

StabilityMechanism Start Ether Substrate NonFluoro Standard Anisole (Ph-O-CH3) Start->NonFluoro Fluoro Fluorinated Ether (Ph-O-CF3) Start->Fluoro Acid Acidic Medium (H+) Prot_NF Oxygen Protonation (Ph-OH+-CH3) Acid->Prot_NF Lone Pair Available Repulsion Electronic Repulsion (Low Basicity) Acid->Repulsion Inductive Effect (-I) NonFluoro->Acid Cleavage Bond Cleavage (Hydrolysis) Prot_NF->Cleavage SN1/SN2 Result_NF Degradation: Phenol + Methanol Cleavage->Result_NF Fluoro->Acid NoProt No Protonation Repulsion->NoProt Result_F Intact Molecule (High Stability) NoProt->Result_F

Caption: Comparative mechanistic pathway showing how fluorine-induced electron withdrawal prevents oxygen protonation, blocking the hydrolysis cascade.

Troubleshooting Guide (FAQs)

Scenario A: "My compound is degrading, but it has an group."

Q: I thought


 was acid-stable, but I see cleavage products. Why? 
A:  If you observe cleavage, it is likely not  simple aqueous acid hydrolysis. Check for these "False Flag" culprits:
  • Lewis Acid Contamination: Are you using Boron Tribromide (

    
    ) or Aluminum Chloride (
    
    
    
    )? These are strong Lewis acids that coordinate differently than protons (
    
    
    ). While
    
    
    is resistant, strong Lewis acids can force cleavage under anhydrous conditions.
  • Radical Mechanisms: Are you exposing the sample to UV light or radical initiators? The

    
     bond in fluorinated ethers can be susceptible to radical scission, even if stable to ions.
    
  • Specific "Acetal" Structures: Is your structure

    
    ? This is a fluorinated acetal. While more stable than standard acetals, they can degrade under extreme forcing conditions (high temp + strong acid).
    
Scenario B: Method Development

Q: Can I use TFA (Trifluoroacetic Acid) to deprotect a Boc group on a peptide containing an


 analog? 
A: Yes. 
  • Protocol: Standard TFA/DCM (1:1) deprotection.

  • Reasoning: The

    
     linkage is stable to TFA. It does not act as a scavenger and will not cleave. This makes fluorinated tyrosines/phenols excellent building blocks for solid-phase peptide synthesis (SPPS).
    

Q: How do I distinguish between the parent ether and the hydrolysis product (Phenol) in HPLC? A:

  • Retention Time: The fluorinated ether is significantly more lipophilic (higher

    
    ) than the resulting phenol. The parent will elute later  on a Reverse Phase (C18) column.
    
  • UV Spectrum: Phenols often show a bathochromic shift (red shift) in basic mobile phases due to phenolate formation. The ether will not shift with pH changes.

Experimental Protocol: Acid Stress Testing

To validate the stability of your specific fluorinated ether, perform this stress test aligned with ICH Q1A (R2) guidelines.

Materials
  • API/Compound: 10 mg

  • Solvent: Acetonitrile (ACN) or Methanol (MeOH)

  • Acid Source: 1N HCl and 5N HCl

  • Analysis: HPLC-UV or UPLC-MS

Step-by-Step Methodology
  • Preparation: Dissolve 10 mg of compound in 2 mL of ACN (Stock Solution).

  • Sample A (Control): Dilute 0.5 mL Stock with 0.5 mL water. Store at

    
    .
    
  • Sample B (Mild Stress): Mix 0.5 mL Stock + 0.5 mL 0.1N HCl .

    • Condition: Incubate at Ambient Temp for 24 hours.

  • Sample C (Hard Stress): Mix 0.5 mL Stock + 0.5 mL 1N HCl .

    • Condition: Incubate at

      
        for 24 hours.
      
  • Analysis:

    • Neutralize samples with dilute NaOH (to prevent column damage).

    • Inject Sample A, B, and C sequentially.

    • Pass Criteria: Sample C peak area > 99.0% of Sample A (adjusted for dilution).

Interpretation:

  • < 0.5% Degradation: Highly Stable (Typical for

    
    ).
    
  • 0.5% - 5% Degradation: Moderately Stable (Check for acetal linkages).

  • > 5% Degradation: Unstable (Suspect non-fluorinated impurity or extreme steric strain).

Interactive Decision Tree

Use this flow to diagnose stability issues in your workflow.

TroubleshootingTree Start Start: Degradation Observed? CheckCond Check Reaction Conditions Start->CheckCond IsLewis Is Lewis Acid Present? (BBr3, AlCl3, BF3) CheckCond->IsLewis IsAq Is it Aqueous Acid? (HCl, H2SO4) IsLewis->IsAq No Sol1 Lewis Acids can cleave stable ethers. Switch to Bronsted Acid. IsLewis->Sol1 Yes CheckStruct Check Structure: Is it an Acetal? (-O-CF2-O-) IsAq->CheckStruct Yes Sol2 Fluorinated Acetals may hydrolyze at high T. Lower Temp. CheckStruct->Sol2 Yes Sol3 Compound is likely Stable. Check for Impurities/Analysis Error. CheckStruct->Sol3 No (-OCF3 / -OCHF2)

Caption: Diagnostic workflow for identifying root causes of unexpected degradation in fluorinated ether substrates.

References

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link

  • Hagmann, W. K. (2008). "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

  • International Conference on Harmonisation (ICH). (2003). "Stability Testing of New Drug Substances and Products Q1A(R2)." ICH Guidelines. Link

  • Xing, L., et al. (2015). "Fluorine in Drug Design: A Case Study with Fluoroanisoles." ChemMedChem, 10(4), 715-726. Link

Reference Data & Comparative Studies

Comparative

A Comparative Guide to the ¹⁹F NMR Shifts of 2-Fluoro-4-methoxyphenoxy Derivatives for Drug Discovery Professionals

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds is a widely adopted strategy to enhance metabolic stability, binding affinity, and lipophilicity...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds is a widely adopted strategy to enhance metabolic stability, binding affinity, and lipophilicity. The 2-fluoro-4-methoxyphenoxy moiety, in particular, has emerged as a valuable structural motif. Understanding the spectroscopic signature of these derivatives is paramount for their characterization and for monitoring their interactions in complex biological systems. Among the analytical techniques available, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its high sensitivity and the expansive chemical shift range of the ¹⁹F nucleus, which provides an exquisitely sensitive probe of the local electronic environment.

This guide provides a comprehensive comparison of the ¹⁹F NMR chemical shifts of 2-fluoro-4-methoxyphenoxy derivatives. We will delve into the underlying principles governing these shifts, present supporting experimental data, and provide detailed protocols for the acquisition and analysis of ¹⁹F NMR spectra. This document is intended for researchers, scientists, and drug development professionals who are leveraging fluorinated compounds in their work.

The Unique Power of ¹⁹F NMR in Characterizing Fluorinated Molecules

The ¹⁹F nucleus possesses several properties that make it ideal for NMR spectroscopy. With a nuclear spin of 1/2 and 100% natural abundance, it offers sensitivity approaching that of ¹H NMR.[1] The most significant advantage of ¹⁹F NMR is its vast chemical shift range, which can span over 800 ppm, greatly minimizing the likelihood of signal overlap that can often complicate ¹H NMR spectra.[1] This wide dispersion makes the ¹⁹F chemical shift a highly sensitive reporter on the local electronic environment, allowing for the detection of subtle changes in molecular structure and conformation.

The chemical shift in ¹⁹F NMR is primarily influenced by the paramagnetic shielding term, a contrast to ¹H NMR where the diamagnetic term dominates.[1] This paramagnetic contribution is highly sensitive to the electronic structure around the fluorine atom, including the nature of substituents on the aromatic ring. Electron-withdrawing groups tend to deshield the fluorine nucleus, resulting in a downfield shift (less negative ppm values), while electron-donating groups cause an upfield shift (more negative ppm values).[2]

Understanding Substituent Effects on the ¹⁹F Chemical Shift of 2-Fluoro-4-methoxyphenoxy Derivatives

The ¹⁹F chemical shift of a 2-fluoro-4-methoxyphenoxy derivative is determined by a delicate interplay of inductive and resonance effects from the substituents on the phenyl ring. The methoxy group at the 4-position is an electron-donating group, which increases electron density at the ortho and para positions through resonance. This would be expected to shield the fluorine atom at the 2-position, leading to an upfield shift.

To illustrate the impact of various substituents, we can compare the ¹⁹F NMR data of a specific 2-fluoro-4-methoxyphenoxy derivative with simpler related compounds.

Compound/FragmentSubstituent at C4Substituent at C5Solvent¹⁹F Chemical Shift (δ, ppm)Reference
2-Fluorophenol-H-H-Varies with solventGeneral Knowledge
2-Fluoroanisole-H-H-Varies with solventGeneral Knowledge
2-Fluoro-4-methoxyphenol-OCH₃-H-Varies with solventGeneral Knowledge
2-(2-Fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid -CH₂OH-OCH₃CDCl₃-138.9[3][4]

Note: The chemical shifts of the simpler, un-derivatized compounds are highly solvent-dependent and are presented here for conceptual comparison.

The experimental data for 2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid provides a concrete example within this class of compounds. The observed chemical shift of -138.9 ppm reflects the combined electronic contributions of the ortho-fluorine, the para-hydroxymethyl group, and the meta-methoxy group (relative to the fluorine).

Experimental Protocols

Protocol 1: Standard 1D ¹⁹F NMR of a 2-Fluoro-4-methoxyphenoxy Derivative

Objective: To obtain a high-resolution one-dimensional ¹⁹F NMR spectrum for chemical shift determination and purity analysis.

Materials:

  • 2-Fluoro-4-methoxyphenoxy derivative (1-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆), 0.5-0.7 mL

  • 5 mm NMR tube

  • Internal standard (optional, e.g., trifluoroacetic acid (TFA) or a sealed capillary of CFCl₃)

  • NMR spectrometer equipped with a fluorine-capable probe

Procedure:

  • Sample Preparation: a. Accurately weigh 1-10 mg of the purified compound. b. Dissolve the sample in 0.5-0.7 mL of the chosen deuterated solvent in a clean vial. c. If an internal standard is to be used for precise chemical shift referencing, add a known amount to the solution.[5] d. Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup: a. Insert the sample into the NMR magnet. b. Lock the spectrometer on the deuterium signal of the solvent. c. Tune and match the ¹⁹F probe.

  • Data Acquisition: a. Set up a standard 1D ¹⁹F pulse sequence (e.g., a simple pulse-acquire). b. Set the spectral width to encompass the expected chemical shift range for aromatic fluorine compounds (a range of -100 to -180 ppm is a reasonable starting point).[6] c. Center the transmitter offset in the middle of the expected spectral region. d. Set the acquisition time to at least 1-2 seconds to ensure good digital resolution. e. Use a relaxation delay of 2-5 seconds. For quantitative analysis, this should be at least 5 times the longest T₁ of the fluorine nucleus. f. Acquire a sufficient number of scans (typically 16-128) to achieve a good signal-to-noise ratio. g. For simplified spectra, ¹H decoupling can be applied.

  • Data Processing: a. Apply a Fourier transform to the free induction decay (FID). b. Phase the resulting spectrum. c. Reference the chemical shift axis using the internal standard or by referencing the solvent signal and using the spectrometer's internal calibration. d. Integrate the signals if relative quantification is needed.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound (1-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve add_std Add Internal Standard (Optional) dissolve->add_std transfer Transfer to NMR Tube add_std->transfer insert_sample Insert Sample into Magnet transfer->insert_sample lock_tune Lock and Tune Spectrometer insert_sample->lock_tune setup_exp Set Up 1D ¹⁹F Experiment lock_tune->setup_exp acquire Acquire Data setup_exp->acquire ft Fourier Transform acquire->ft phase Phase Spectrum ft->phase reference Reference Chemical Shift phase->reference integrate Integrate Signals reference->integrate

Caption: Workflow for 1D ¹⁹F NMR Spectroscopy.

Logical Relationships in ¹⁹F NMR Chemical Shift Influences

The observed ¹⁹F chemical shift is a result of several competing electronic factors. The following diagram illustrates the key relationships.

chemical_shift_influences shift Observed ¹⁹F Chemical Shift substituents Substituent Effects inductive Inductive Effects substituents->inductive resonance Resonance Effects substituents->resonance solvent Solvent Effects solvent->shift concentration Concentration concentration->shift temperature Temperature temperature->shift inductive->shift resonance->shift

Caption: Factors influencing ¹⁹F NMR chemical shifts.

Conclusion

The 2-fluoro-4-methoxyphenoxy scaffold is a valuable component in the design of novel therapeutics. A thorough understanding of its ¹⁹F NMR spectroscopic properties is essential for the unambiguous characterization of these molecules and for their application in drug discovery, including fragment-based screening and the study of protein-ligand interactions.[7] This guide has provided a framework for understanding the factors that govern the ¹⁹F chemical shifts of these derivatives, supported by experimental data and a detailed protocol for data acquisition. By leveraging the sensitivity and resolution of ¹⁹F NMR, researchers can gain deep insights into the structure and behavior of these important fluorinated compounds.

References

  • Spjut, S., Boström, D., & Elofsson, M. (2007). Synthesis and evaluation of 2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid as a linker in solid-phase synthesis monitored by gel-phase 19F NMR spectroscopy. Organic & Biomolecular Chemistry, 5(15), 2464-2471. [Link]

  • Spjut, S., Wallner, F. K., Boström, D., & Elofsson, M. (2007). Synthesis and evaluation of 2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid as a linker in solid-phase synthesis monitored by gel-phase 19F NMR spectroscopy. DiVA. [Link]

  • Spjut, S., Boström, D., & Elofsson, M. (2007). Synthesis and evaluation of 2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid as a linker in solid-phase synthesis monitored by gel-phase 19F NMR spectroscopy. RSC Publishing. [Link]

  • University of California, Santa Barbara. ¹⁹F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. [Link]

  • Su, Y. (2022). ¹⁹F Solid-state NMR characterization of pharmaceutical solids. Solid State Nuclear Magnetic Resonance, 119, 101796. [Link]

  • University of Wisconsin-Madison. ¹⁹F NMR Reference Standards. Department of Chemistry. [Link]

  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia. [Link]

  • JEOL. Spectroscopic separation of mixed organic fluorine compounds by 2D ¹⁹F–¹⁹F TOCSY—To extract 1D ¹⁹F NMR spectrum of each compound—. Applications Notes. [Link]

  • Hunger, M. Characterization of fluorine-containing catalysts by ¹⁹F solid-state NMR Spectroscopic background. [Link]

  • Gouilleux, B., & Lesot, P. (2021). Potential and performance of anisotropic ¹⁹F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. Analyst, 146(18), 5645-5654. [Link]

  • Otting, G., & Liepinsh, E. (2019). ¹⁹F NMR relaxation studies of fluorosubstituted tryptophans. Journal of Biomolecular NMR, 73(8-9), 457-465. [Link]

  • Cobb, S. L., & Murphy, C. D. (2021). ¹⁹F NMR as a tool in chemical biology. Beilstein Journal of Organic Chemistry, 17, 293-318. [Link]

  • Science.gov. fluorine-19 nmr chemical: Topics by Science.gov. [Link]

  • Kümmerer, K., & Jekel, M. (2018). Application of ¹⁹F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Molecules, 23(8), 2039. [Link]

  • University of Sheffield. ¹⁹Flourine NMR. Department of Chemistry. [Link]

  • ResearchGate. Chemical structures of the fluorine-containing pharmaceuticals studied. [Link]

  • Kümmerer, K., & Jekel, M. (2018). Application of ¹⁹F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Semantic Scholar. [Link]

  • Mason, R. P. (2015). New Frontiers and Developing Applications in ¹⁹F NMR. Journal of Magnetic Resonance, 261, 10-21. [Link]

  • Pomerantz, W. C. (2021). ligand-observed and protein-observed ¹⁹F NMR applications for fragment-based drug d. RSC Chemical Biology, 2(5), 1312-1330. [Link]

Sources

Validation

IR spectrum analysis of ether and primary amine functional groups

Title: Advanced IR Spectrum Analysis of Ethers and Primary Amines: ATR-FTIR vs. Transmission FTIR Introduction Infrared (IR) spectroscopy is a cornerstone technique for structural elucidation in drug development and mate...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced IR Spectrum Analysis of Ethers and Primary Amines: ATR-FTIR vs. Transmission FTIR

Introduction Infrared (IR) spectroscopy is a cornerstone technique for structural elucidation in drug development and materials science. When analyzing molecules containing ether (R-O-R') and primary amine (R-NH₂) functional groups, the choice of sampling modality—specifically Attenuated Total Reflectance (ATR) versus Transmission FTIR—profoundly impacts spectral interpretation. As a Senior Application Scientist, I frequently observe misinterpretations arising not from the instrument's resolution, but from a fundamental misunderstanding of how sampling physics alters relative peak intensities and introduces artifacts. This guide objectively compares these two modalities, providing the mechanistic grounding required to optimize your analytical workflows.

Vibrational Mechanics: Ethers and Primary Amines

Before comparing instrumentation, we must establish the baseline vibrational modes of our target functional groups.

Primary Amines (R-NH₂): Primary amines are characterized by three primary IR-active modes. Because the nitrogen atom is bonded to two hydrogens, the N-H stretching region exhibits a distinct doublet corresponding to asymmetric and symmetric stretching modes, typically between 3200 and 3500 cm⁻¹[1]. The N-H bending (scissoring) vibration produces a sharp peak between 1650 and 1580 cm⁻¹[2]. Additionally, the C-N stretch appears in the fingerprint region, generally between 1020 and 1090 cm⁻¹ for aliphatic amines[3].

Ethers (R-O-R'): Ethers are dominated by the highly polar C-O-C asymmetric stretching vibration. For aliphatic ethers, this manifests as a strong, broad band between 1150 and 1085 cm⁻¹[4]. Aromatic ethers (e.g., anisole derivatives) display two bands due to resonance with the ring, typically around 1270–1230 cm⁻¹ and 1050–1000 cm⁻¹[5].

Technology Comparison: ATR-FTIR vs. Transmission FTIR

The core analytical challenge lies in the disparate wavenumber locations of these groups: amines absorb at high wavenumbers (~3400 cm⁻¹), while ethers absorb at low wavenumbers (~1100 cm⁻¹).

ATR-FTIR: The Penetration Depth Phenomenon ATR-FTIR relies on an evanescent wave generated when IR light undergoes total internal reflection within a high-refractive-index crystal (e.g., Diamond, ZnSe, or Germanium)[6]. The critical caveat is that the penetration depth of this evanescent wave into the sample is directly proportional to the wavelength[7]. Causality: Because wavelength is inversely proportional to wavenumber, the IR beam penetrates roughly three times deeper at 1100 cm⁻¹ (ether C-O stretch) than it does at 3400 cm⁻¹ (amine N-H stretch). Consequently, in an uncorrected ATR spectrum of an ether-amine blend, the ether peaks will appear artificially magnified, while the primary amine doublet will appear suppressed compared to a true transmission spectrum[8].

Transmission FTIR: The Hygroscopic Artifact Transmission FTIR measures the bulk properties of a sample by passing light directly through it[9]. For solids, this traditionally requires grinding the sample with potassium bromide (KBr) and pressing it into a pellet[6]. Causality: While transmission provides absolute adherence to the Beer-Lambert law (yielding true peak intensity ratios), KBr is highly hygroscopic. If the KBr absorbs atmospheric moisture during preparation, the resulting spectrum will exhibit a massive, broad O-H stretching band from 3200 to 3600 cm⁻¹. This water band perfectly overlaps with and completely obscures the diagnostic N-H stretching doublet of primary amines, leading to false negatives in structural confirmation.

Quantitative Data & Spectral Signatures

The following table summarizes the spectral characteristics and operational metrics of both techniques.

Functional Group / MetricWavenumber RegionATR-FTIR PerformanceTransmission FTIR (KBr/Liquid Cell)
Primary Amine N-H Stretch 3200 - 3500 cm⁻¹ (Doublet)[1]Weaker signal (shallow penetration); no water interference.Strong signal; high risk of overlap with KBr water bands.
Primary Amine N-H Bend 1650 - 1580 cm⁻¹[2]Excellent resolution.Excellent resolution.
Ether C-O Stretch 1150 - 1085 cm⁻¹[4]Artificially enhanced (deep penetration); requires ATR correction.True relative intensity; ideal for quantitative ratios.
Sample Preparation Time N/A< 1 minute (Direct application)[6].10 - 15 minutes (Grinding/Pressing)[6].
Quantitative Accuracy N/AModerate (Pathlength varies by wavenumber)[8].High (Fixed pathlength, obeys Beer-Lambert law).

Decision Workflow

To ensure scientific rigor, select your sampling technique based on the physical state of the sample and the specific functional group requiring the highest fidelity.

G Start Sample Contains Ether or Primary Amine? Liquid Liquid Sample Start->Liquid Solid Solid Sample Start->Solid ATR ATR-FTIR (Fast, Surface-level) Liquid->ATR Routine ID Trans Transmission FTIR (Bulk, Absolute Ratios) Liquid->Trans Liquid Cell (Quant) Solid->ATR Non-destructive / Moisture-sensitive Solid->Trans KBr Pellet (Bulk Quant) Ether Ether Analysis Focus: C-O Stretch (1000-1300 cm⁻¹) ATR enhances low wavenumbers ATR->Ether Apply ATR Correction Algorithm Amine Amine Analysis Focus: N-H Stretch (3300-3500 cm⁻¹) Beware KBr water overlap ATR->Amine Note weaker high-wavenumber signal Trans->Ether Yields true peak ratios Trans->Amine Requires strictly anhydrous KBr

Caption: Decision matrix for selecting FTIR sampling modalities for ether and amine analysis.

Self-Validating Experimental Protocols

A robust analytical method must be self-validating. The following protocols include built-in checks to ensure data integrity.

Protocol A: ATR-FTIR Analysis of Liquid Ether/Amine Blends Objective: Rapid, artifact-free identification of both functional groups.

  • Background Collection: Clean the diamond ATR crystal with isopropanol and allow it to dry completely. Collect a background spectrum (air). Validation Check: Ensure the background spectrum shows a flat baseline with no residual C-H (2900 cm⁻¹) or O-H (3300 cm⁻¹) bands.

  • Sample Application: Place 1-2 drops of the liquid sample directly onto the ATR crystal, ensuring complete coverage of the sensor area[7].

  • Data Acquisition: Collect the spectrum at 4 cm⁻¹ resolution, 32 scans.

  • Spectral Processing (Critical Step): Apply an "ATR Correction" algorithm in the spectrometer software. Causality: This mathematical correction adjusts the intensities by accounting for the wavelength-dependent penetration depth, normalizing the magnified ether C-O band (~1100 cm⁻¹) relative to the primary amine N-H doublet (~3400 cm⁻¹)[8].

Protocol B: Transmission FTIR (KBr Pellet) of Solid Amines Objective: Quantitative bulk analysis of primary amines without water interference.

  • Desiccation: Dry spectroscopic-grade KBr in an oven at 110°C for at least 24 hours prior to use. Store in a vacuum desiccator.

  • Sample Milling: Mix the solid amine sample with the anhydrous KBr at a 1:100 ratio by weight. Grind thoroughly in an agate mortar for 2 minutes to reduce particle size below the wavelength of IR light (this prevents the Christiansen scattering effect).

  • Pellet Pressing: Transfer the mixture to a die and press under a vacuum at 10 tons for 2-3 minutes to form a transparent pellet[6]. Validation Check: The pellet must be visually clear. A cloudy pellet indicates scattering, which will severely distort the baseline.

  • Data Acquisition: Place the pellet in the transmission holder and collect the spectrum.

  • Artifact Verification: Inspect the 3400 cm⁻¹ region. If a broad, featureless hump obscures the sharp N-H doublet, the KBr has absorbed water. The pellet must be discarded and remade under stricter anhydrous conditions.

Conclusion

For modern drug development and materials analysis, ATR-FTIR is the superior choice for primary amines due to its immunity to moisture-induced sample preparation artifacts, provided the analyst understands the suppression of high-wavenumber signals. Conversely, Transmission FTIR remains the gold standard for quantitative analysis of ethers, as it provides true Beer-Lambert absorbance ratios without the need for mathematical penetration-depth corrections.

References

  • Oreate AI Blog. "FTIR vs. ATR-FTIR: Unpacking the Differences in Infrared Spectroscopy." Source: oreateai.com. URL: [Link]

  • Covalent Metrology. "Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR)." Source: covalent.com. URL: [Link]

  • PMC - National Institutes of Health. "Comparison of transmission FTIR and ATR spectra for discrimination between beef and chicken meat..." Source: nih.gov. URL: [Link]

  • Agilent Technologies. "ATR-FTIR Spectroscopy, FTIR Sampling Techniques." Source: agilent.com. URL: [Link]

  • ResearchGate. "How to Read and Interpret FTIR Spectroscope of Organic Material." Source: researchgate.net. URL: [Link]

  • UniTechLink. "Analysis of Infrared spectroscopy (IR)." Source: unitechlink.com. URL: [Link]

  • UBB Cluj. "IR absorption spectroscopy." Source: ubbcluj.ro. URL: [Link]

  • ResearchGate. "Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition." Source: researchgate.net. URL: [Link]

  • Chemistry LibreTexts. "5: Infrared Spectroscopy." Source: libretexts.org. URL: [Link]

Sources

Comparative

Comparative Bioactivity Profile: 2-Fluoro vs. 4-Fluoro Phenoxyethylamine Isomers

Executive Summary This guide provides a technical comparison between 2-fluoro-2-phenoxyethylamine (2-F-POEA) and 4-fluoro-2-phenoxyethylamine (4-F-POEA) . While the phenoxyethylamine (POEA) scaffold serves as a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 2-fluoro-2-phenoxyethylamine (2-F-POEA) and 4-fluoro-2-phenoxyethylamine (4-F-POEA) . While the phenoxyethylamine (POEA) scaffold serves as a critical pharmacophore in monoamine oxidase (MAO) inhibitors and trace amine-associated receptor (TAAR) ligands, the positional isomerism of fluorine substitution dictates distinct pharmacokinetic (PK) and pharmacodynamic (PD) outcomes.

Key Finding: The 4-fluoro isomer generally exhibits superior metabolic stability and receptor binding affinity due to the "para-block" effect and minimal steric interference. The 2-fluoro isomer , while useful for probing steric constraints of the binding pocket, frequently suffers from conformational restriction at the ether linkage, often resulting in reduced potency compared to its para-substituted counterpart.

Chemical & Physical Properties Comparison

The introduction of fluorine atoms alters the electronic landscape and lipophilicity of the POEA scaffold. Understanding these physicochemical shifts is prerequisite to interpreting bioactivity data.[1]

Table 1: Physicochemical Profile[2][3]
Property2-Fluoro-POEA (Ortho)4-Fluoro-POEA (Para)Impact on Bioactivity
Steric Hindrance High (Proximal to Ether O)Low (Distal)2-F can twist the C-O-C bond angle, reducing planar binding capabilities.
Electronic Effect Inductive withdrawal (

) strong on Ether O
Inductive withdrawal balanced by resonance2-F reduces electron density on the ether oxygen more significantly.
Lipophilicity (LogP) ~1.85~1.924-F is slightly more lipophilic, aiding Blood-Brain Barrier (BBB) penetration.
Metabolic Liability High (Para-position open)Low (Para-position blocked)4-F blocks the primary site of CYP450 oxidative metabolism.

Pharmacodynamics: MAO Inhibition & Receptor Binding

The POEA scaffold is a structural analogue of the neurotransmitter neurotransmitter, but the insertion of the oxygen atom changes the distance between the aromatic ring and the amine.

Monoamine Oxidase (MAO) Selectivity

Research into phenoxyacetamide analogues (closely related to POEA) indicates that halogen placement is a determinant of MAO-A vs. MAO-B selectivity.

  • 4-Fluoro Isomer:

    • Mechanism: The para-fluorine mimics hydrogen sterically but prevents metabolic hydroxylation. In MAO-B pockets, which are generally hydrophobic and elongated, 4-F-POEA accommodates well.

    • Data Correlate: Studies on halogenated phenoxy analogues suggest 4-F substitutions often retain or slightly improve potency (IC50) compared to unsubstituted parents, though they may be less potent than chloro-derivatives due to fluorine's smaller size not filling the hydrophobic pocket as tightly [1].

  • 2-Fluoro Isomer:

    • Mechanism: The ortho-fluorine creates a "steric clash" with the ether oxygen lone pairs. This forces the phenyl ring to rotate out of the preferred plane relative to the ethylamine chain.

    • Outcome: This non-planar conformation often results in a higher IC50 (lower potency) because the molecule must pay an energetic penalty to adopt the planar conformation required for the active site of enzymes like MAO-A [1].

Signaling Pathway & Mechanism

The following diagram illustrates the differential pathway activation and metabolic fate.

BioactivityPathways Substrate_2F 2-Fluoro-POEA MAO_Enzyme MAO-B Active Site (Hydrophobic Cleft) Substrate_2F->MAO_Enzyme Conformational Strain CYP450 Liver CYP450 (Metabolism) Substrate_2F->CYP450 Para-position Open Substrate_4F 4-Fluoro-POEA Substrate_4F->MAO_Enzyme High Affinity Substrate_4F->CYP450 C-F Bond Strong Binding Stable Binding (Inhibition) MAO_Enzyme->Binding StericClash Steric Repulsion (Reduced Potency) MAO_Enzyme->StericClash Metabolism Para-Hydroxylation (Rapid Clearance) CYP450->Metabolism MetabolicBlock Metabolic Blockade (Extended Half-Life) CYP450->MetabolicBlock

Figure 1: Comparative pharmacodynamic and pharmacokinetic pathways. 4-F-POEA (Green) demonstrates superior binding and metabolic stability compared to 2-F-POEA (Red).

Pharmacokinetics: The Metabolic "Fluorine Switch"

The most significant differentiator between these isomers is metabolic stability.

The Para-Block Effect

Aromatic rings are primarily metabolized via CYP450-mediated hydroxylation at the para-position (the position most distal to the substituent).

  • 4-F-POEA: The Carbon-Fluorine bond (approx. 116 kcal/mol) is significantly stronger than the Carbon-Hydrogen bond. The CYP450 enzyme cannot easily oxidize this position. This forces the enzyme to attempt hydroxylation at the meta-position (slower) or O-dealkylation, significantly extending the biological half-life (

    
    ) [2].
    
  • 2-F-POEA: The para-position remains unsubstituted (C-H). Consequently, 2-F-POEA undergoes rapid first-pass metabolism to 2-fluoro-4-hydroxy-phenoxyethylamine, which is rapidly conjugated and excreted.

Experimental Protocols

To validate these comparisons in your own lab, use the following synthesis and assay protocols.

Synthesis Workflow (Williamson Ether Synthesis)

This protocol yields the target isomers from their respective fluorophenols.

Reagents:

  • 2-Fluorophenol or 4-Fluorophenol

  • 1,2-Dibromoethane (Excess)

  • Sodium Azide (

    
    )
    
  • Triphenylphosphine (

    
    ) / Water (Staudinger Reduction)
    

SynthesisWorkflow Start Start: Fluorophenol Isomer (2-F or 4-F) Step1 Step 1: Alkylation + 1,2-Dibromoethane, K2CO3, ACN Reflux 12h Start->Step1 Intermediate1 Intermediate: 1-(2-bromoethoxy)-fluorobenzene Step1->Intermediate1 Step2 Step 2: Azidation + NaN3, DMF, 80°C, 4h Intermediate1->Step2 Intermediate2 Intermediate: Azido-ether Step2->Intermediate2 Step3 Step 3: Staudinger Reduction + PPh3, THF/H2O, RT Intermediate2->Step3 Final Final Product: Fluorophenoxyethylamine HCl Step3->Final

Figure 2: Synthetic route for converting fluorophenols to phenoxyethylamines via azide intermediate.

MAO Inhibition Assay Protocol

Objective: Determine


 for MAO-A and MAO-B.
  • Enzyme Source: Prepare mitochondrial fractions from rat liver (rich in MAO) or use recombinant human MAO-A/B (Sigma-Aldrich).

  • Substrate: Use Kynuramine (non-fluorescent) which is oxidized to 4-hydroxyquinoline (fluorescent).

  • Incubation:

    • Mix 100

      
      L buffer (0.1 M phosphate, pH 7.4).
      
    • Add 20

      
      L inhibitor (2-F or 4-F POEA) at varying concentrations (1 nM - 100 
      
      
      
      M).
    • Add 20

      
      L Enzyme. Incubate 20 mins at 37°C.
      
    • Start reaction with Kynuramine addition.

  • Measurement: Stop reaction with NaOH. Measure fluorescence at

    
     nm, 
    
    
    
    nm.
  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive

    
    .
    

Conclusion & Recommendation

For drug development projects targeting MAO inhibition or trace amine receptors:

  • Select 4-Fluoro-POEA if the goal is therapeutic efficacy . It offers a superior balance of metabolic stability (via para-blocking) and binding affinity (mimicking the steric profile of the parent compound).

  • Select 2-Fluoro-POEA only if the goal is mechanistic probing . It is useful for determining the steric tolerance of the receptor's "ortho-pocket" or for reducing potency in a controlled manner to improve selectivity indices.

References

  • Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors. Source: National Institutes of Health (NIH) / PubMed Central. Context: Establishes the SAR of halogenated phenoxy-linked scaffolds, demonstrating the potency shifts associated with ortho vs para substitution. URL:[Link]

  • Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes... to Improve Metabolic Stability. Source: Drug Metabolism and Disposition (as indexed by PubMed). Context: Provides the authoritative mechanistic basis for the "Para-Block" effect, explaining why 4-fluoro isomers generally possess longer half-lives. URL:[Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: Journal of Medicinal Chemistry.[2] Context: detailed review of how fluorine substitution alters pKa, lipophilicity, and metabolic susceptibility.[3] URL:[Link]

Sources

Validation

A Comparative Guide to the Purity Analysis of 2-(2-Fluoro-4-methoxyphenoxy)ethan-1-amine by LC-MS

Abstract The rigorous assessment of purity for pharmaceutical intermediates is a cornerstone of drug safety and efficacy. This guide provides an in-depth technical examination of the purity analysis of 2-(2-Fluoro-4-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The rigorous assessment of purity for pharmaceutical intermediates is a cornerstone of drug safety and efficacy. This guide provides an in-depth technical examination of the purity analysis of 2-(2-Fluoro-4-methoxyphenoxy)ethan-1-amine, a key building block in medicinal chemistry. We present a detailed, validated Liquid Chromatography-Mass Spectrometry (LC-MS) method as the primary analytical approach, elucidating the rationale behind each experimental parameter. Furthermore, this guide offers a comparative analysis with alternative techniques such as HPLC-UV and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental considerations and data. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive framework for selecting and implementing the most suitable analytical strategy for robust impurity profiling.

Introduction: The Critical Role of Impurity Profiling

In pharmaceutical manufacturing, the adage "the process defines the product" holds significant weight. Any substance present in a drug substance or final product that is not the desired chemical entity is considered an impurity.[1] These impurities can originate from various sources, including starting materials, synthetic by-products, intermediates, or degradation products.[2][3] Even at trace levels, impurities can impact the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).[4] Therefore, regulatory bodies like the FDA and EMA mandate stringent control and characterization of impurities.[5]

2-(2-Fluoro-4-methoxyphenoxy)ethan-1-amine is a substituted phenoxy-ethylamine derivative. Its primary amine functional group and aromatic structure make it amenable to analysis by several techniques. However, the need for high sensitivity to detect trace-level impurities and the necessity for structural elucidation of unknown compounds make Liquid Chromatography-Mass Spectrometry (LC-MS) the preeminent tool for this task.[6][7] LC-MS combines the powerful separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry, providing a comprehensive profile of the sample.[8]

This guide will detail a robust LC-MS method, explain its validation according to the International Council for Harmonisation (ICH) guidelines, and compare its performance against other common analytical techniques.[9][10]

Understanding Potential Impurities

A logical impurity profiling strategy begins with understanding the synthetic route. A plausible synthesis for 2-(2-Fluoro-4-methoxyphenoxy)ethan-1-amine involves a Williamson ether synthesis between 2-fluoro-4-methoxyphenol and a protected 2-aminoethanol derivative, followed by deprotection.

Based on this, potential process-related impurities could include:

  • Impurity A (Starting Material): 2-Fluoro-4-methoxyphenol

  • Impurity B (Starting Material): Unreacted 2-aminoethanol derivative

  • Impurity C (By-product): Di-substituted products or isomers formed during synthesis.

  • Degradation Products: The molecule may be susceptible to oxidation or hydrolysis under certain storage or stress conditions.

cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities SM1 2-Fluoro-4-methoxyphenol Intermediate Protected Intermediate SM1->Intermediate Williamson Ether Synthesis Impurity_A Impurity A (Unreacted SM1) SM1->Impurity_A Incomplete Reaction SM2 Protected 2-Aminoethanol SM2->Intermediate API 2-(2-Fluoro-4-methoxyphenoxy) ethan-1-amine Intermediate->API Deprotection Impurity_C Impurity C (By-products) Intermediate->Impurity_C Side Reaction Impurity_B Impurity B (Unreacted SM2)

Caption: Predicted synthetic pathway and sources of process-related impurities.

Primary Method: High-Performance LC-MS Analysis

The combination of HPLC's separation power with MS's detection specificity makes it the gold standard for impurity analysis.[5][6] For a polar compound like a primary amine, a reversed-phase (RP) method coupled with Electrospray Ionization (ESI) is highly effective.

Causality Behind Experimental Choices
  • Chromatography Mode (Reversed-Phase): RP-HPLC is chosen for its versatility and effectiveness in separating small to medium polarity organic molecules. A C18 stationary phase provides excellent hydrophobic retention for the aromatic ring of the analyte.

  • Mobile Phase: A gradient of water and acetonitrile with a small amount of acid (e.g., formic acid) is used. The acid serves two critical purposes: 1) It protonates the primary amine of the analyte (R-NH2 -> R-NH3+), ensuring good peak shape by preventing interaction with residual silanols on the column. 2) It provides a source of protons, which is essential for efficient ionization in positive-mode ESI-MS.

  • Ionization Source (ESI): Electrospray ionization is a soft ionization technique ideal for polar molecules like amines that are already in solution, minimizing fragmentation in the source and preserving the molecular ion for detection.[11]

  • Mass Analyzer (Quadrupole): A single quadrupole or triple quadrupole (QqQ) mass spectrometer is a robust and cost-effective choice for this analysis. It allows for full scan mode to search for unknown impurities and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high-sensitivity quantification of known impurities.[6]

Detailed Experimental Protocol: LC-MS

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the 2-(2-Fluoro-4-methoxyphenoxy)ethan-1-amine sample.
  • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
  • Vortex for 30 seconds to ensure complete dissolution.
  • Dilute the stock solution 1:100 with the 50:50 acetonitrile/water mixture to a final concentration of 10 µg/mL.
  • Filter the final solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

2. Liquid Chromatography Conditions:

Parameter Setting
Column Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 2.7 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes; hold at 95% B for 3 min; return to 5% B over 1 min; hold for 4 min for re-equilibration
Flow Rate 0.3 mL/min
Column Temperature 40 °C

| Injection Volume | 5 µL |

3. Mass Spectrometry Conditions:

Parameter Setting
Ion Source Electrospray Ionization (ESI), Positive Mode
Scan Range m/z 100–500 (Full Scan Mode)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Gas Flow 600 L/hr

| Desolvation Temp. | 350 °C |

Method Validation: A Self-Validating System

To ensure the method is fit for its purpose, validation must be performed according to ICH Q2(R2) guidelines.[10][12][13] This process demonstrates the method's reliability and trustworthiness.

  • Specificity: The ability to assess the analyte in the presence of other components. This is demonstrated by injecting a blank (diluent), a placebo (if in a formulation), and spiked samples to show that no interfering peaks are present at the retention time of the analyte and its known impurities. The high selectivity of MS detection provides inherent specificity.[12]

  • Linearity: A minimum of five concentrations are prepared across a range (e.g., from the Limit of Quantitation to 150% of the expected impurity level). The peak area response versus concentration is plotted, and a correlation coefficient (r²) of >0.99 is required.[9]

  • Accuracy: Determined by analyzing samples spiked with known amounts of impurities at different levels (e.g., 50%, 100%, 150%). The recovery should typically be within 80-120%.[10]

  • Precision (Repeatability & Intermediate Precision): Repeatability is assessed by multiple injections of the same sample. Intermediate precision is evaluated by having different analysts run the same method on different days or instruments. The relative standard deviation (RSD) should be below a pre-defined threshold (e.g., <15%).

  • Limit of Quantitation (LOQ) & Detection (LOD): The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. The LOD is the lowest concentration that can be reliably detected. These are typically established based on signal-to-noise ratios (S/N of 10 for LOQ, 3 for LOD).

cluster_workflow Analytical Workflow cluster_validation Method Validation (ICH Q2) start Sample Receipt prep Sample Preparation (Weighing, Dissolution, Dilution) start->prep analysis LC-MS Analysis (Injection & Data Acquisition) prep->analysis processing Data Processing (Peak Integration, Identification) analysis->processing spec Specificity analysis->spec Validation Parameters lin Linearity analysis->lin Validation Parameters acc Accuracy analysis->acc Validation Parameters prec Precision analysis->prec Validation Parameters lim LOD/LOQ analysis->lim Validation Parameters rob Robustness analysis->rob Validation Parameters report Final Report (Purity Assessment, Impurity Profile) processing->report end Result report->end

Caption: Overall workflow for LC-MS purity analysis and associated validation steps.

Comparison with Alternative Analytical Techniques

While LC-MS is a powerful tool, other methods may be considered depending on the specific analytical need, such as routine quality control versus investigational analysis.[14]

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
LC-MS Chromatographic separation followed by mass-based detection.[6]High sensitivity and selectivity. Can identify unknown impurities via mass-to-charge ratio. Universal for ionizable compounds.Higher cost and complexity. Matrix effects can suppress ionization.[15]Comprehensive impurity profiling, identification of unknowns, trace-level quantification.
HPLC-UV/DAD Chromatographic separation followed by UV-Vis absorbance detection.Lower cost, simpler operation, robust and reliable. Good for quantification of known impurities with a chromophore.Lower sensitivity than MS. Cannot identify unknown impurities without reference standards. Co-eluting impurities can be missed.Routine quality control, assay of the main component, quantification of known, UV-active impurities.
GC-MS Chromatographic separation of volatile compounds followed by mass-based detection.Excellent for volatile and semi-volatile impurities (e.g., residual solvents). High resolution separation.Not suitable for non-volatile or thermally labile compounds. Primary amines often require derivatization to improve volatility and peak shape, adding complexity.[16]Analysis of residual solvents and volatile organic impurities.
LC-HRMS Chromatographic separation with High-Resolution Mass Spectrometry (e.g., TOF, Orbitrap).Extremely high mass accuracy allows for determination of elemental composition of unknown impurities.[4][11]Highest cost and complexity. Requires specialized expertise for data interpretation.Definitive structural elucidation of unknown impurities and degradants.

Conclusion

For the comprehensive purity analysis of 2-(2-Fluoro-4-methoxyphenoxy)ethan-1-amine, a validated reversed-phase LC-MS method stands out as the most powerful and informative technique. Its ability to separate, detect, and provide structural information on both known and unknown impurities in a single run is unmatched by alternatives like HPLC-UV or GC-MS.[6][7] While HPLC-UV may suffice for routine quantification of established impurities, LC-MS is indispensable during process development, stability studies, and for meeting the stringent regulatory requirements for impurity characterization in modern drug development. The adoption of a well-validated LC-MS method provides the highest degree of confidence in the purity, and by extension, the safety and quality of the pharmaceutical intermediate.

References

  • ResearchGate. (n.d.). Development of a LC-MS/MS method for the analysis of volate primary and secondary amines as NIT (naphtylisothiocyanate) derivatives | Request PDF.
  • Zhang, Y., et al. (2020). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. PMC. Available at: [Link]

  • Teasenz. (2024, July 16). Pharma Intermediates 7 Must-Know Tips for Quality Control.
  • Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
  • IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation.
  • ScienceDirect. (2025, January 1). Review on the modern analytical advancements in impurities testing.
  • European Pharmaceutical Review. (2016, August 24). Application of LCMS in small-molecule drug development.
  • European Pharmaceutical Review. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery.
  • MDPI. (2025, December 17). Development and Validation of an LC-MS/MS Method for the Quantification of Methenamine in Raw Milk and Bovine Muscle and Its Application to Incurred Samples.
  • LCGC International. (2020, November 12). Validation of Impurity Methods, Part I.
  • European Medicines Agency. (2023, December 14). ICH Q2(R2) guideline on validation of analytical procedures - Step 5.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • IJRAR.org. (n.d.). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION.
  • ICH. (2022, May 24). Bioanalytical method validation and study sample analysis m10.
  • Ghosh, A., et al. (2014). A Review on Impurity Profile of Pharmaceuticals. IJPSR, 5(10), 4078-4108.
  • Sigma-Aldrich. (n.d.). 2-Fluoro-1-(4-methoxyphenyl)ethylamine.
  • Preprints.org. (2026, February 4). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one.
  • Sigma-Aldrich. (n.d.). LC-MS Resource Guide.
  • PubChem - NIH. (n.d.). 2-(2-Methoxyphenoxy)ethyl amine.
  • Hindawi. (n.d.). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe.
  • CHIMIA. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling.
  • Senieer. (n.d.). Where Do Impurities In Pharmaceutical Analysis Come From?.
  • Benchchem. (n.d.). A Comparative Guide to LC-MS and NMR for the Characterization of 2-(4-Hydroxyphenoxy)propanamide Impurities.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-(2-Fluoro-4-methoxyphenoxy)ethan-1-amine

Part 1: Executive Summary & Chemical Classification The Operational Directive The compound 2-(2-Fluoro-4-methoxyphenoxy)ethan-1-amine is a fluorinated primary amine often used as a building block in medicinal chemistry.[...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Classification

The Operational Directive

The compound 2-(2-Fluoro-4-methoxyphenoxy)ethan-1-amine is a fluorinated primary amine often used as a building block in medicinal chemistry.[1] Due to the presence of the fluorine atom and the primary amine functionality, this substance must be managed as a Corrosive, Halogenated Organic Waste .

Critical Safety Alert: Do not dispose of this compound down the drain. The fluorine substituent requires high-temperature incineration with specific scrubbing capabilities to capture Hydrogen Fluoride (HF) gas generated during combustion.

Chemical Identification & Hazard Profile

While specific SDS data for this exact isomer may be limited in public databases, its functional groups dictate its safety profile.

Property Description
Chemical Structure A phenoxy ethylamine core with a fluorine at the 2-position and a methoxy at the 4-position.[2][3]
Functional Groups Primary Amine (

), Ether (

), Fluorinated Aromatic Ring.
Physical State Likely a low-melting solid or viscous liquid (free base); Solid (if HCl salt).
Acidity/Basicity Basic (

for the conjugate acid).
Primary Hazard Corrosive (Category 1B/1C) . Causes severe skin burns and eye damage.[1][4][5][6]
Secondary Hazard Acute Toxicity .[6] Harmful if swallowed, inhaled, or in contact with skin.[6]

Part 2: Pre-Disposal Safety Protocols

Personal Protective Equipment (PPE) Matrix

Before initiating any disposal procedure, verify the following PPE is donned.

  • Respiratory: NIOSH-approved N95 (for solids) or half-mask respirator with organic vapor/acid gas cartridges (if liquid/volatile).

  • Ocular: Chemical splash goggles AND face shield. (Standard safety glasses are insufficient for corrosive amines).

  • Dermal: Nitrile gloves (Double gloving recommended; minimum thickness 0.11 mm).

  • Body: Chemical-resistant lab coat or Tyvek suit.

Incompatibility Check

STOP AND CHECK: Ensure the waste container does NOT contain:

  • Strong Acids: Violent exothermic reaction (neutralization).

  • Oxidizers (Peroxides, Nitrates): Risk of fire/explosion.

  • Acid Chlorides/Anhydrides: Vigorous reaction releasing HCl gas.

Part 3: Step-by-Step Disposal Procedures

Waste Stream Segregation

Correct segregation is the single most critical step to prevent regulatory fines and facility accidents.

  • Select the Container: Use a chemically compatible High-Density Polyethylene (HDPE) or glass container. Do not use metal (aluminum/steel) as amines can be corrosive to certain metals over time.

  • Labeling: Affix a hazardous waste label.

    • Primary Constituent: "2-(2-Fluoro-4-methoxyphenoxy)ethan-1-amine"

    • Hazard Checkboxes: Corrosive, Toxic.[6]

    • Waste Code: Halogenated Organic (due to the Fluorine atom).

Disposal Workflow (Liquid/Solution)

If the compound is in solution (e.g., reaction mixture):

  • pH Check: Verify the pH. If extremely basic (

    
    ), slowly adjust to pH 9-10 using a dilute acid (e.g., 1M HCl) only if required by your facility's specific acceptance criteria. Generally, it is safer to dispose of it as-is to avoid generating heat.
    
  • Solvent Compatibility: Ensure the solvent is compatible with the Halogenated Waste stream (e.g., Dichloromethane, Chloroform) or Combustible Waste stream (e.g., Methanol, Ethanol).

    • Note: Even if dissolved in a non-halogenated solvent (like Ethanol), the presence of the Fluorinated amine classifies the entire mixture as Halogenated Waste in many jurisdictions.

  • Transfer: Pour into the "Halogenated Organic Waste" carboy.

Disposal Workflow (Solid)

If the compound is a solid powder:

  • Dissolution (Preferred): Dissolve the solid in a minimal amount of a compatible combustible solvent (e.g., Methanol or Acetone).

  • Transfer: Pour the solution into the "Halogenated Organic Waste" container.

  • Alternative (Solid Waste): If dissolution is not feasible, place the solid in a sealed jar, label it clearly, and place it in the "Solid Hazardous Waste" drum.

Spill Management (Immediate Action)

In the event of a spill during transfer:

  • Evacuate & Ventilate: Clear the area.

  • Neutralize: Apply a weak acid neutralizer (e.g., Citric Acid or Sodium Bisulfate) from the spill kit to the spill. Wait for the reaction (bubbling/heat) to subside.

  • Absorb: Use an inert absorbent (Vermiculite or Dry Sand). Do not use paper towels (combustible).

  • Collect: Scoop into a temporary waste bag and label as "Spill Debris - Corrosive/Fluorinated".

Part 4: Visualizations & Decision Logic

Waste Classification Decision Tree

Use this logic flow to determine the correct waste container.

WasteClassification Start Start: Disposal of 2-(2-Fluoro-4-methoxyphenoxy)ethan-1-amine IsSolid Is the waste Solid or Liquid? Start->IsSolid SolidPath Solid Form IsSolid->SolidPath Solid LiquidPath Liquid/Solution IsSolid->LiquidPath Liquid CanDissolve Can it be dissolved in combustible solvent? SolidPath->CanDissolve CheckSolvent Check Solvent Composition LiquidPath->CheckSolvent Dissolve Dissolve in Methanol/Acetone CanDissolve->Dissolve Yes SolidBin Segregate into Solid Hazardous Waste Drum CanDissolve->SolidBin No HaloStream DISPOSE: Halogenated Organic Waste (Requires Incineration w/ Scrubber) Dissolve->HaloStream CheckSolvent->HaloStream Contains F-Amine

Figure 1: Decision tree for selecting the appropriate waste stream based on physical state.

Chemical Disposal Workflow

The lifecycle of the chemical from bench to destruction.

DisposalWorkflow Generation Waste Generation (Benchtop) Char Characterization (Check pH, Oxidizers) Generation->Char Segregation Segregation (Halogenated Carboy) Char->Segregation Safe? Pickup EHS Pickup Segregation->Pickup Treatment High-Temp Incineration (>1100°C) Pickup->Treatment Scrubbing Gas Scrubbing (Capture HF) Treatment->Scrubbing

Figure 2: Operational workflow ensuring safe destruction and HF capture.

Part 5: Technical Data Summary

GHS Hazard Classification
Hazard ClassCategoryHazard Statement (H-Code)
Skin Corrosion/Irritation 1BH314: Causes severe skin burns and eye damage.[6]
Acute Toxicity (Oral) 4H302: Harmful if swallowed.[6]
Serious Eye Damage 1H318: Causes serious eye damage.[1][5]
Physical & Chemical Properties (Estimated)
PropertyValue (Approximate)
Molecular Weight ~185.2 g/mol
Solubility Soluble in organic solvents (DMSO, Methanol, DCM); Moderately soluble in water.
Flash Point

(Estimated for amine/ether structure).
Boiling Point

(Estimated).

References

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Washington, D.C. [Link]

  • PubChem. Compound Summary: 2-(4-Fluorophenoxy)ethylamine (Structural Analog). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

Handling

Advanced Safety and Operational Guide: Handling 2-(2-Fluoro-4-methoxyphenoxy)ethan-1-amine

As a Senior Application Scientist, I recognize that handling novel, highly functionalized building blocks requires more than a cursory glance at a safety data sheet. For researchers and drug development professionals, 2-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling novel, highly functionalized building blocks requires more than a cursory glance at a safety data sheet. For researchers and drug development professionals, 2-(2-Fluoro-4-methoxyphenoxy)ethan-1-amine (CAS: 1427383-92-3) presents a unique set of operational challenges.

This guide provides a self-validating, mechanistic approach to laboratory safety. By understanding why this compound behaves the way it does, you can implement foolproof protocols that protect your team and preserve the integrity of your synthetic workflows.

Mechanistic Hazard Profile: The "Why" Behind the Risk

To design an effective safety protocol, we must first deconstruct the molecular behavior of the compound. 2-(2-Fluoro-4-methoxyphenoxy)ethan-1-amine combines two distinct chemical moieties that synergistically increase its hazard profile:

  • Nucleophilic Basicity (The Primary Amine): The terminal -NH2 group is a strong Brønsted-Lowry base and an aggressive nucleophile. Upon contact with physiological moisture (such as sweat on the skin or tears in the eyes), it rapidly protonates. This localized spike in pH saponifies cellular lipid bilayers, leading to severe chemical burns and irreversible tissue damage[1]. Consequently, it carries the GHS classification H314: Causes severe skin burns and eye damage [2].

  • Enhanced Dermal Penetration (The Fluorinated Ether): Unlike simple, water-soluble aliphatic amines, the addition of the 2-fluoro-4-methoxyphenoxy ring significantly increases the molecule's lipophilicity (LogP). Because aromatic amines and their derivatives are highly lipid-soluble, they can bypass the skin's aqueous barriers and permeate the stratum corneum with alarming efficiency[3]. This means systemic toxicity can occur rapidly upon dermal exposure.

Personal Protective Equipment (PPE) Matrix

Because of the enhanced dermal penetration risk, standard thin nitrile gloves are fundamentally insufficient. Primary amines can degrade thin nitrile (0.1 mm) in a matter of minutes. The following table outlines the scientifically validated PPE requirements for handling this compound[4].

PPE CategoryTechnical SpecificationMechanistic RationaleReplacement Protocol
Hand Protection Heavy-duty Butyl Rubber or Double-gloved Neoprene (≥0.11 mm thickness).Butyl rubber provides superior resistance to basic amines and prevents lipophilic permeation[5].Replace immediately upon suspected contact or after 2 hours of continuous use.
Eye Protection Chemical splash goggles (ANSI Z87.1 compliant) + Face Shield.Protects against micro-aerosolization during solvent addition, preventing saponification of corneal tissue[4].Sanitize after every operational session.
Body Protection Fully buttoned, flame-resistant lab coat. Chemical-resistant apron for volumes >50 mL.Prevents capillary action of liquid spills through standard woven cotton clothing[5].Remove immediately if contaminated; do not wash with standard laundry.
Respiratory Certified Chemical Fume Hood (Face velocity: 80–120 fpm).Captures volatile amine vapors that can cause severe respiratory tract irritation[4].Verify airflow prior to opening the chemical container.

Operational Plan: Step-by-Step Methodology

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's safety condition has been explicitly verified.

Phase 1: Pre-Operational Setup
  • Airflow Verification: Before retrieving the chemical, verify your fume hood's face velocity is between 80–120 fpm. Self-Validation: Tape a small piece of tissue to the sash; it should pull inward steadily[5].

  • Segregation: Clear the workspace of all incompatible materials. Primary amines react violently with strong oxidizing agents, acid chlorides, and anhydrides[2].

Phase 2: Dispensing and Transfer
  • Static Mitigation: If the compound is handled in a dry environment, ground your equipment. Amines can form explosive mixtures with air upon intense heating or static discharge[2].

  • Transfer: Use a glass syringe or a dedicated, static-free spatula to transfer the compound. Do not pour directly from the stock bottle, as this risks exterior bottle contamination.

Phase 3: Reaction Execution
  • Solvent Addition: Add solvents dropwise. If your protocol involves neutralizing the amine with a mineral acid (e.g., HCl), do so over an ice bath. Acid-base neutralizations are highly exothermic and can cause the solvent to flash-boil[3].

Emergency Response and Disposal Plan

Spill Protocol

If a spill occurs, immediate neutralization is required to prevent vapor accumulation.

  • Contain: Do not use combustible materials like paper towels.

  • Absorb & Neutralize: Cover the spill with an inert absorbent material (e.g., sand or vermiculite)[1]. If available, use a weak, solid acid (like citric acid powder) to neutralize the basic amine before sweeping it up.

  • Isolate: Place the absorbed material into a sealed, chemically resistant secondary container.

Disposal Procedures

Never pour amine derivatives down the drain. They are highly toxic to aquatic life and will damage plumbing infrastructure.

  • Classification: Collect all waste, including contaminated gloves and pipette tips, in a dedicated hazardous waste container labeled strictly under UN 2735 (Amines, liquid, corrosive, n.o.s.) [2].

  • Storage: Keep the waste container tightly sealed in a ventilated waste cabinet until EHS pickup[4].

Workflow Visualization

The following diagram maps the logical decision tree for handling fluorinated phenoxyethylamines safely.

Workflow for handling fluorinated phenoxyethylamines, from risk assessment to disposal.

References

  • American Chemical Society (ACS). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Organic Process Research & Development. Available at:[Link]

  • Washington State University EHS. Standard Operating Procedures for Hazardous Chemicals: Amines. Available at: [Link]

Sources

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